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  • Product: Hexyl 2-methoxyacetate
  • CAS: 145747-16-6

Core Science & Biosynthesis

Foundational

Hexyl 2-methoxyacetate (CAS 145747-16-6): A Survey of Available Technical Data

For the attention of: Researchers, Scientists, and Drug Development Professionals This document provides a consolidated overview of the publicly available technical information for Hexyl 2-methoxyacetate, CAS number 1457...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a consolidated overview of the publicly available technical information for Hexyl 2-methoxyacetate, CAS number 145747-16-6. It is important to note that comprehensive data on this specific compound is limited in readily accessible scientific literature and public databases. The information presented herein is primarily collated from chemical supplier databases and should be considered as a preliminary guide.

Chemical Identity and Physical Properties

Hexyl 2-methoxyacetate is an ester with the molecular formula C9H18O3.[1][2] Its chemical structure consists of a hexyl ester of methoxyacetic acid.

Table 1: Physical and Chemical Properties of Hexyl 2-methoxyacetate

PropertyValueSource(s)
CAS Number 145747-16-6[1][2][3]
Molecular Formula C9H18O3[1][2]
Molecular Weight 174.24 g/mol [2]
Synonyms hexyl 2-methoxyacetate
Physical Form Solid or liquid
Purity Typically >95% or 97%[1]
InChI 1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3
InChIKey QJGFFKKLJRHCMV-UHFFFAOYSA-N
MDL Number MFCD32644594[2]

Synthesis and Manufacturing

A general laboratory-scale procedure for a similar esterification, the synthesis of 2-methoxyacetic acid via nucleophilic substitution, involves the reaction of a salt of a haloacetic acid with sodium methoxide.[4] This is a variation of the Williamson ether synthesis.[4] While not a direct synthesis of the target compound, it illustrates a relevant synthetic strategy for the precursor, methoxyacetic acid.

Industrial-scale production of related methoxyacetates, such as methyl methoxyacetate, can be achieved through various methods, including the carbonylation of methanol or methylal, or the oxidation of ethylene glycol monomethyl ether followed by esterification.[5] A patented process for producing methyl methoxyacetate involves reacting formaldehyde with carbon monoxide in the presence of a boron trifluoride and methanol solution with a copper(I) or silver compound.[6]

Diagram 1: Plausible Retrosynthetic Analysis for Hexyl 2-methoxyacetate

G Hexyl 2-methoxyacetate Hexyl 2-methoxyacetate Esterification Esterification Hexyl 2-methoxyacetate->Esterification Methoxyacetic Acid Methoxyacetic Acid Hexanol Hexanol Esterification->Methoxyacetic Acid Esterification->Hexanol

Caption: Retrosynthesis of Hexyl 2-methoxyacetate via esterification.

Potential Applications

Specific applications for Hexyl 2-methoxyacetate are not well-documented. However, based on the properties of similar compounds, it may have potential uses as a solvent or an intermediate in organic synthesis. For instance, related compounds like 2-methoxyethanol acetate are used as solvents for surface coatings, adhesives, and in the textile and photographic industries. Hexyl acetate is used as a flavoring agent and in the formulation of cosmetics.[7] Given its structure, Hexyl 2-methoxyacetate might be investigated for similar solvent properties or as a specialty chemical intermediate.

Safety and Handling

Hexyl 2-methoxyacetate is classified as a warning-level hazard. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is GHS07 (exclamation mark).

Table 2: Precautionary Statements for Hexyl 2-methoxyacetate

CodeStatementSource
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Diagram 2: Recommended Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Measure Weigh/Measure Work in Fume Hood->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose Waste Dispose Waste Quench Reaction->Dispose Waste Clean Glassware Clean Glassware Dispose Waste->Clean Glassware

Caption: A typical, safe laboratory workflow for handling chemicals.

Spectroscopic Data

No publicly available spectroscopic data (such as 1H NMR, 13C NMR, IR, or Mass Spectrometry) for Hexyl 2-methoxyacetate has been identified in the conducted search. For research purposes, it would be necessary to acquire and characterize the compound to obtain this data. For comparison, the 1H NMR spectrum of the related compound, hexyl acetate, is available and shows characteristic peaks for the hexyl and acetyl groups.[8]

Conclusion

Hexyl 2-methoxyacetate (CAS 145747-16-6) is a chemical compound for which detailed technical information is not widely available in the public domain. The data that exists is primarily from chemical suppliers and provides basic physical and safety information. For researchers, scientists, and drug development professionals, this lack of comprehensive data means that any work with this compound would necessitate initial characterization and property determination. Further research would be required to establish its synthesis, reactivity, and potential applications.

References

  • Hexyl 2-methoxyacetate - Chemicalbridge. [Link]

  • Hexyl 2-methoxyacetate-145747-16-6 - Thoreauchem. [Link]

  • Hexyl 2-methoxyacetate(CAS# 145747-16-6 ) - angenechemical.com. [Link]

  • Product Inquiry - Thoreauchem. [Link]

  • Methoxyacetic acid, 2-ethylhexyl ester | C11H22O3 | CID 545958 - PubChem. [Link]

  • Safety data sheet - BASF. [Link]

  • Hexyl 2-methoxyacetate | C9H18O3 | CID 542198 - PubChem - NIH. [Link]

  • methyl 2-cyclohexyl-2-methoxyacetate - Chemical Synthesis Database. [Link]

  • 2-Methoxyethanol acetate - DCCEEW. [Link]

  • Process for producing methyl methoxyacetate - European Patent Office - EP 0078162 A1 - Googleapis.com.
  • CN102690199A - Preparation method for methyl methoxyacetate - Google P

Sources

Exploratory

"Hexyl 2-methoxyacetate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Handling of Hexyl 2-methoxyacetate Executive Summary Hexyl 2-methoxyacetate (CAS No. 145747-16-6) is an organic ester that incorporates three key functional regi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Handling of Hexyl 2-methoxyacetate

Executive Summary

Hexyl 2-methoxyacetate (CAS No. 145747-16-6) is an organic ester that incorporates three key functional regions: a linear six-carbon alkyl (hexyl) chain, an ester linkage, and a methoxy-ether group adjacent to the carbonyl.[1][2] This unique combination imparts a balance of lipophilic and moderately polar characteristics, suggesting its potential utility as a specialized solvent, a synthetic building block, or a fragment in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its laboratory synthesis and characterization, critical safety and handling information based on established GHS classifications, and an expert analysis of its potential applications for researchers in chemistry and drug development. A central focus is placed on the toxicological considerations arising from its potential metabolic hydrolysis to methoxyacetic acid, a known reproductive toxicant.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is foundational for all research and regulatory activities. The universally recognized identifiers for Hexyl 2-methoxyacetate are consolidated below.

IdentifierValueSource(s)
CAS Number 145747-16-6[1][2][3]
Chemical Name Hexyl 2-methoxyacetate[3]
Molecular Formula C₉H₁₈O₃[1][3]
Molecular Weight 174.24 g/mol [1]
InChI Key QJGFFKKLJRHCMV-UHFFFAOYSA-N[1][2]
Canonical SMILES COCC(=O)OCCCCCC[2]
Molecular Structure and Functional Analysis

The structure of Hexyl 2-methoxyacetate dictates its chemical behavior and potential applications. It can be deconstructed into three primary components:

  • n-Hexyl Group: A six-carbon aliphatic chain that confers significant non-polar character, influencing solubility in organic solvents and increasing lipophilicity.

  • Ester Group: The central functional group, which is susceptible to hydrolysis under acidic or basic conditions. In a biological context, this linkage can be cleaved by esterase enzymes.

  • Methoxyacetyl Group: The CH₃OCH₂C(=O) moiety provides a degree of polarity and potential for hydrogen bonding at its ether and carbonyl oxygens. The presence of the methoxy group is particularly significant in medicinal chemistry, as it can influence ligand-target binding, improve metabolic stability, and modulate physicochemical properties.[4]

Caption: Functional components of Hexyl 2-methoxyacetate.
Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.

PropertyValue / DescriptionSource / Rationale
Physical Form Solid or liquid[1]
Boiling Point Estimated: ~200-220 °CExtrapolated from smaller analogues like 2-methoxyethyl acetate (145 °C). The addition of four methylene units significantly increases the boiling point.
Melting Point Not determinedThe flexible alkyl chain may result in a low melting point. For comparison, 2-methoxyethyl acetate melts at -65 °C.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Low solubility in water.The long alkyl chain dominates, reducing aqueous solubility. The ester and ether moieties ensure miscibility with a range of organic solvents.
Storage Sealed in a dry container at room temperature.[1][2]

Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategy

From a synthetic perspective, the most direct and logical approach to constructing Hexyl 2-methoxyacetate is through the disconnection of the ester C-O bond. This leads to two readily available starting materials: Methoxyacetic acid and 1-hexanol . This strategy points to a classic Fischer esterification, a robust and well-understood acid-catalyzed reaction ideal for laboratory-scale synthesis.

Retrosynthesis Target Hexyl 2-methoxyacetate Disconnect Ester C-O Disconnection Target->Disconnect SM1 Methoxyacetic Acid Disconnect->SM1 SM2 1-Hexanol Disconnect->SM2

Caption: Retrosynthetic analysis of Hexyl 2-methoxyacetate.
Proposed Laboratory Synthesis Protocol

This protocol describes the synthesis via Fischer esterification. The self-validating aspect of this protocol lies in the monitoring of water removal, which drives the reaction equilibrium towards the product, and the final purification and characterization steps that confirm product identity and purity.

Objective: To synthesize Hexyl 2-methoxyacetate from methoxyacetic acid and 1-hexanol.

Materials:

  • Methoxyacetic acid (1.0 eq)

  • 1-Hexanol (1.5 eq)

  • Toluene (as solvent)

  • Sulfuric acid (catalytic, ~2 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add methoxyacetic acid, 1-hexanol (1.5 eq), and toluene (~100 mL). The use of excess 1-hexanol and the removal of water are crucial to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Catalysis: Carefully add concentrated sulfuric acid (2 mol%) to the stirring mixture.

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected azeotropically with toluene in the Dean-Stark trap. Monitor the reaction until no more water is collected (typically 4-6 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, brine. The bicarbonate wash is critical for removing the acid catalyst, preventing potential product hydrolysis during storage.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity difference between the non-polar starting alcohol (1-hexanol) and the more polar product ester allows for effective separation.

  • Analysis: Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent under reduced pressure to yield Hexyl 2-methoxyacetate as a colorless oil. Confirm identity and purity using NMR and IR spectroscopy.

Caption: Workflow for the synthesis of Hexyl 2-methoxyacetate.
Predicted Spectroscopic and Analytical Data

No published spectra are readily available for Hexyl 2-methoxyacetate. However, its spectroscopic features can be accurately predicted based on its constituent functional groups.[5]

TechniqueExpected Features
¹H NMR ~4.1 ppm (t, 2H): -O-CH₂ - of the hexyl group, coupled to the adjacent CH₂. ~4.0 ppm (s, 2H): -O-CH₂ -C=O, singlet due to no adjacent protons. ~3.4 ppm (s, 3H): -O-CH₃ , singlet. ~1.6 ppm (m, 2H): -O-CH₂-CH₂ - of the hexyl group. ~1.3 ppm (m, 6H): Internal -CH₂ - groups of the hexyl chain. ~0.9 ppm (t, 3H): Terminal -CH₃ of the hexyl group.
¹³C NMR ~170 ppm: Ester carbonyl carbon (C =O). ~70 ppm: Methoxy-adjacent methylene (C H₂-O-CH₃). ~65 ppm: Ester-adjacent methylene (-O-C H₂- of hexyl). ~59 ppm: Methoxy carbon (-O-C H₃). ~31, 28, 25, 22 ppm: Internal methylene carbons of the hexyl chain. ~14 ppm: Terminal methyl carbon of the hexyl chain.
IR Spectroscopy ~1750 cm⁻¹ (strong): C=O stretch of the ester. ~1120 cm⁻¹ (strong): C-O stretch of the ether and ester. ~2850-2960 cm⁻¹ (medium-strong): C-H stretches of the alkyl groups.
Mass Spectrometry (EI) Expected M⁺: 174.12. Key Fragments: Loss of the hexyloxy radical (•OC₆H₁₃) or hexene (via McLafferty rearrangement), and fragments corresponding to the hexyl cation and methoxyacetyl cation.

Safety, Handling, and Toxicology

GHS Hazard Classification

Hexyl 2-methoxyacetate is classified as hazardous. The following information is compiled from multiple supplier safety data sheets.[1][2]

CategoryInformation
Pictogram alt text GHS07
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage

Given its GHS classification, the following protocols are mandatory for handling Hexyl 2-methoxyacetate:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

Toxicological Profile and Mechanistic Insights

While no specific toxicological studies on Hexyl 2-methoxyacetate are published, a professional assessment must be based on its structure and the known toxicology of its potential metabolites.

The primary toxicological concern is the in vivo hydrolysis of the ester bond by ubiquitous esterase enzymes to yield 1-hexanol and methoxyacetic acid . Methoxyacetic acid is the known active and toxic metabolite of 2-methoxyethanol and is a potent developmental and reproductive toxicant.[6][7] Therefore, Hexyl 2-methoxyacetate should be handled with the same caution as a potential precursor to methoxyacetic acid. Any research involving its use in biological systems, particularly in drug development, must include a thorough assessment of its metabolic fate and the potential for systemic exposure to this toxic metabolite.

Potential Applications in Research and Development

As a Specialized Solvent

With its ester and ether functionalities combined with a long alkyl chain, Hexyl 2-methoxyacetate is a moderately polar aprotic solvent. It could be useful for dissolving compounds with intermediate polarity that are poorly soluble in highly polar solvents like water or highly non-polar solvents like hexanes. Its relatively high boiling point also makes it suitable for reactions requiring elevated temperatures.

In Organic Synthesis and Medicinal Chemistry

As a chemical building block, Hexyl 2-methoxyacetate can serve as a source for either the methoxyacetyl or the hexyloxy moiety in more complex molecular architectures. In the context of fragment-based drug discovery, its simple structure could be used to probe interactions in protein binding pockets.

Considerations for Drug Development
  • Prodrug Strategy: Esterification is a common method to create prodrugs of carboxylic acids to improve membrane permeability and oral bioavailability. Hexyl 2-methoxyacetate could serve as a model for a lipophilic prodrug moiety. However, the release of methoxyacetic acid upon hydrolysis is a significant liability that would likely preclude its direct use in a clinical candidate.[7]

  • Physicochemical Property Modulation: The methoxy group is a powerful tool in drug design. It can act as a hydrogen bond acceptor, sterically shield a nearby functional group from metabolism, or favorably orient a molecule within a binding site.[4] Studying compounds like Hexyl 2-methoxyacetate can provide valuable data on how these small structural motifs influence properties like solubility and permeability.

References

  • PubChem. (n.d.). Hexyl 2-methoxyacetate | C9H18O3 | CID 542198. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Angene Chemical. (n.d.). Hexyl 2-methoxyacetate(CAS# 145747-16-6). Retrieved from [Link][3]

  • ChemicalBridge. (n.d.). Hexyl 2-methoxyacetate. Retrieved from [Link][2]

  • University of Calgary. (2019, March 9). Spectroscopic Tables. Retrieved from [Link]

  • Akoun Abou, et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16. [Link][5]

  • PubChem. (n.d.). Methoxyacetic Acid | C3H6O3 | CID 12251. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link][4]

Sources

Foundational

An In-depth Technical Guide to Hexyl 2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Hexyl 2-methoxyacetate, a chemical compound of interest in various research and development sectors. This do...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hexyl 2-methoxyacetate, a chemical compound of interest in various research and development sectors. This document delves into its fundamental molecular properties, synthesis methodologies, and potential applications, with a focus on providing actionable insights for scientific professionals.

Core Molecular and Physical Properties

Hexyl 2-methoxyacetate is an ester characterized by a hexyl group attached to the carboxylate end of 2-methoxyacetic acid. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C9H18O3[1][2][3]
Molecular Weight 174.24 g/mol [1][4]
CAS Number 145747-16-6[1][2][5][6]
Physical Form Solid or liquid[1]
Purity Typically >95-97%[1][2]
Storage Sealed in a dry place at room temperature[1]

Synthesis of Hexyl 2-methoxyacetate: A Mechanistic Approach

The synthesis of Hexyl 2-methoxyacetate can be achieved through several established organic chemistry reactions. A common and effective method is the Fischer esterification of 2-methoxyacetic acid with hexanol in the presence of an acid catalyst.

Proposed Synthesis Workflow

The following diagram outlines the key steps in a typical laboratory-scale synthesis of Hexyl 2-methoxyacetate.

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant1 2-Methoxyacetic Acid ReactionVessel Reaction Mixture in Flask Reactant1->ReactionVessel Reactant2 Hexanol Reactant2->ReactionVessel Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->ReactionVessel Reflux Heating under Reflux ReactionVessel->Reflux Quenching Neutralization (e.g., with NaHCO3) Reflux->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification FinalProduct Hexyl 2-methoxyacetate Purification->FinalProduct

Caption: A generalized workflow for the synthesis of Hexyl 2-methoxyacetate via Fischer esterification.

Detailed Experimental Protocol

The following protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of Hexyl 2-methoxyacetate.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyacetic acid (1.0 eq) and hexanol (1.2 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure Hexyl 2-methoxyacetate.

Applications in Research and Drug Development

While specific documented applications for Hexyl 2-methoxyacetate in drug development are not widely published, its structural motifs suggest potential utility in several areas:

  • Solvent: Due to its ester and ether functionalities, it may serve as a non-polar to moderately polar aprotic solvent for various organic reactions and formulations. The aqueous solubility of small molecule drug candidates is a critical factor, and the design of molecules with appropriate physicochemical properties is a key challenge in medicinal chemistry.[7]

  • Prodrug Moiety: The ester linkage could be susceptible to enzymatic cleavage in vivo, making it a candidate for use as a prodrug to improve the pharmacokinetic properties of a parent drug molecule.

  • Building Block in Organic Synthesis: As a functionalized ester, it can be a valuable intermediate in the synthesis of more complex molecules. For instance, the synthesis of related compounds like methyl methoxyacetate is of industrial importance.[8]

Safety and Handling

Hexyl 2-methoxyacetate is a chemical that requires careful handling in a laboratory setting.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

The following diagram illustrates the logical relationship between the compound's properties and the necessary safety precautions.

G cluster_properties Chemical Properties cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Irritant Irritant (Skin, Eyes, Respiratory) Gloves Protective Gloves Irritant->Gloves Goggles Safety Goggles Irritant->Goggles Ventilation Adequate Ventilation Irritant->Ventilation Harmful Harmful if Swallowed AvoidIngestion Avoid Ingestion Harmful->AvoidIngestion LabCoat Lab Coat

Caption: Relationship between the hazardous properties of Hexyl 2-methoxyacetate and the required safety measures.

Conclusion

Hexyl 2-methoxyacetate is a compound with well-defined fundamental properties. While its specific applications in drug development are still emerging, its characteristics as an ester and a potential solvent make it a molecule of interest for further research. The synthesis is achievable through standard organic chemistry techniques, and with proper safety precautions, it can be handled safely in a laboratory environment.

References

  • Hexyl 2-methoxyacetate-145747-16-6 - Thoreauchem. [Link]

  • Hexyl 2-methoxyacetate(CAS# 145747-16-6 ) - angenechemical.com. [Link]

  • Hexyl 2-methoxyacetate | C9H18O3 | CID 542198 - PubChem. [Link]

  • Hexyl 2-methoxyacetate - Chemicalbridge. [Link]

  • Hexyl 2-methoxyacetate | 145747-16-6 - MilliporeSigma. [Link]

  • CN102690199A - Preparation method for methyl methoxyacetate - Google P
  • meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Exploratory

"Hexyl 2-methoxyacetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Hexyl 2-methoxyacetate Abstract Hexyl 2-methoxyacetate is an ester with potential applications as a specialty solvent and intermediate in the synthesis of more complex mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Hexyl 2-methoxyacetate

Abstract

Hexyl 2-methoxyacetate is an ester with potential applications as a specialty solvent and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for producing Hexyl 2-methoxyacetate, designed for researchers, chemists, and professionals in drug development and chemical manufacturing. The guide delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of the two principal synthesis routes: Fischer-Speier Esterification and Transesterification. By integrating field-proven insights with established chemical principles, this document serves as a self-validating resource for the efficient and reliable synthesis of this target compound.

Introduction to Hexyl 2-methoxyacetate

Hexyl 2-methoxyacetate (CAS No. 145747-16-6) is an organic compound with the linear formula C9H18O3.[1][2] It is the hexyl ester of 2-methoxyacetic acid. While specific applications are not broadly documented in mainstream literature, its structure suggests utility as a specialty solvent, a fragrance component, or an intermediate in organic synthesis. In the context of drug development, the addition of such ester moieties can increase a compound's lipophilicity, which is a critical factor for enhancing membrane permeability and bioavailability.[3]

Table 1: Physicochemical Properties of Hexyl 2-methoxyacetate

PropertyValueReference
CAS Number 145747-16-6[1][2][4]
Molecular Formula C9H18O3[1][2][5]
Molecular Weight 174.24 g/mol [2]
Physical Form Solid or liquid
Purity (Typical) >95-97%[2]
Storage Sealed in dry, room temperature conditions

Core Synthetic Methodologies

The synthesis of Hexyl 2-methoxyacetate can be efficiently achieved through two primary and well-established esterification strategies. The choice between these pathways depends on factors such as starting material availability, desired scale, and process-specific economic and environmental considerations.

G cluster_0 Starting Materials cluster_1 Synthesis Pathways cluster_2 Product 2-Methoxyacetic Acid 2-Methoxyacetic Acid Fischer Esterification Fischer Esterification 2-Methoxyacetic Acid->Fischer Esterification 1-Hexanol 1-Hexanol 1-Hexanol->Fischer Esterification Transesterification Transesterification 1-Hexanol->Transesterification Methyl 2-methoxyacetate Methyl 2-methoxyacetate Methyl 2-methoxyacetate->Transesterification Hexyl 2-methoxyacetate Hexyl 2-methoxyacetate Fischer Esterification->Hexyl 2-methoxyacetate Acid Catalyst (e.g., H₂SO₄) Transesterification->Hexyl 2-methoxyacetate Acid/Base Catalyst (e.g., NaOMe)

Caption: Primary synthesis routes to Hexyl 2-methoxyacetate.

Pathway A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and direct method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[6][7] For the synthesis of Hexyl 2-methoxyacetate, this involves the reaction of 2-methoxyacetic acid with 1-hexanol.

Causality and Mechanistic Insight: The reaction is an equilibrium process.[8][9] A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (1-hexanol).[6][8] The resulting tetrahedral intermediate undergoes a series of proton transfers to form water as a good leaving group.[8] Elimination of water regenerates the carbonyl group and, after deprotonation, yields the final ester product.

To drive the reaction to completion, the equilibrium must be shifted toward the products according to Le Châtelier's principle.[6][7] This is practically achieved by either using a large excess of one of the reactants (typically the less expensive one, 1-hexanol) or by removing water from the reaction mixture as it forms, often using a Dean-Stark apparatus.[7][10]

fischer_mechanism start 2-Methoxyacetic Acid + 1-Hexanol protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ activated Activated Carboxylic Acid protonation->activated attack Nucleophilic Attack by 1-Hexanol activated->attack + 1-Hexanol tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_leaving Elimination of Water proton_transfer->water_leaving product_protonated Protonated Ester water_leaving->product_protonated - H₂O deprotonation Deprotonation product_protonated->deprotonation - H⁺ product Hexyl 2-methoxyacetate + H₂O deprotonation->product workflow setup 1. Reactor Setup (Flask, Condenser, etc.) charge 2. Charge Reactants & Catalyst setup->charge react 3. Heat to Reflux (Remove Byproduct) charge->react monitor 4. Monitor Reaction (TLC, GC, etc.) react->monitor monitor->react Incomplete cool 5. Cool to RT & Quench/Neutralize monitor->cool Complete workup 6. Aqueous Workup (Washing) cool->workup dry 7. Dry & Concentrate (Rotovap) workup->dry purify 8. Purify (Vacuum Distillation) dry->purify product Final Product: Hexyl 2-methoxyacetate purify->product

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Foundational

A Spectroscopic Guide to Hexyl 2-methoxyacetate: Structure, Data, and Protocols

This technical guide provides a comprehensive overview of the key spectroscopic data for Hexyl 2-methoxyacetate (CAS RN: 145747-16-6), a molecule of interest in various chemical applications. This document is intended fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for Hexyl 2-methoxyacetate (CAS RN: 145747-16-6), a molecule of interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to Hexyl 2-methoxyacetate.

Molecular Structure and Spectroscopic Overview

Hexyl 2-methoxyacetate, with the molecular formula C9H18O3, is the ester formed from hexanol and 2-methoxyacetic acid.[1] Understanding its structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of Hexyl 2-methoxyacetate.

The following sections will provide a detailed analysis of the expected spectroscopic signatures of this molecule, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Hexyl 2-methoxyacetate, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Hexyl 2-methoxyacetate is expected to show seven distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms of the ester and ether functionalities.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-a~ 0.9Triplet3H
H-b, c, d~ 1.3Multiplet6H
H-e~ 1.6Quintet2H
H-f~ 4.1Triplet2H
H-g~ 4.0Singlet2H
H-h~ 3.4Singlet3H

Causality of Chemical Shifts:

  • H-f (~4.1 ppm): These protons are on the carbon directly attached to the ester oxygen, resulting in a significant downfield shift.

  • H-g (~4.0 ppm): These protons are alpha to the carbonyl group and the ether oxygen, also causing a strong deshielding effect.

  • H-h (~3.4 ppm): The protons of the methoxy group are deshielded by the adjacent oxygen atom.

  • H-a to H-e: These protons belong to the hexyl chain and exhibit typical upfield shifts for aliphatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in a unique chemical environment.

CarbonPredicted Chemical Shift (ppm)
C=O~ 170
C-g~ 69
C-f~ 65
C-h~ 59
C-e~ 31
C-d~ 28
C-c~ 25
C-b~ 22
C-a~ 14

Rationale for Chemical Shifts:

  • C=O (~170 ppm): The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[2]

  • C-g and C-f (~69 and ~65 ppm): These carbons are bonded to oxygen atoms and therefore resonate at lower field strengths.[2]

  • C-h (~59 ppm): The methoxy carbon also appears in the downfield region due to the attached oxygen.[3]

  • C-a to C-e: These represent the carbons of the hexyl chain, with predictable shifts for aliphatic carbons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Hexyl 2-methoxyacetate, the key absorptions will be from the ester and ether groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Bond
Ester Carbonyl1750 - 1735C=O Stretch
Ether & Ester1250 - 1000C-O Stretch
Aliphatic C-H2960 - 2850C-H Stretch

The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group. The C-O stretching region will likely show multiple strong bands due to the presence of both ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Hexyl 2-methoxyacetate (Molecular Weight: 174.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174.

Predicted Fragmentation Pattern

The fragmentation of Hexyl 2-methoxyacetate will be dictated by the ester and ether functionalities.

parent Hexyl 2-methoxyacetate [M]⁺• m/z = 174 frag1 [C₆H₁₃O]⁺ m/z = 101 parent->frag1 α-cleavage frag2 [C₃H₅O₂]⁺ m/z = 73 parent->frag2 α-cleavage frag3 [C₆H₁₂]⁺• m/z = 84 parent->frag3 McLafferty Rearrangement frag4 [CH₂OCH₃]⁺ m/z = 45 frag2->frag4 loss of CO

Caption: Predicted major fragmentation pathways for Hexyl 2-methoxyacetate in EI-MS.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to fragments with m/z = 101 and m/z = 73.

  • McLafferty Rearrangement: A hydrogen atom from the hexyl chain can be transferred to the carbonyl oxygen, leading to the elimination of hexene (m/z = 84).

  • Further Fragmentation: The fragment at m/z = 73 can lose a molecule of carbon monoxide to give a fragment at m/z = 45.

Experimental Protocols

To obtain high-quality spectroscopic data, standardized experimental procedures are crucial.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of Hexyl 2-methoxyacetate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR.[5]

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.[6]

IR Spectroscopy Protocol
  • Sample Preparation: As Hexyl 2-methoxyacetate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

cluster_0 Spectroscopic Analysis Workflow start Sample of Hexyl 2-methoxyacetate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report data_analysis->report

Caption: General workflow for the spectroscopic analysis of Hexyl 2-methoxyacetate.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Hexyl 2-methoxyacetate. The predicted data in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for the identification and quality control of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident structural elucidation.

References

  • PubChem. 2-ethylhexyl 2-methoxyacetate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. Hexyl 2-methoxyacetate. [Link]

  • U.S. Environmental Protection Agency. (1978).
  • Monument Chemical. (2022).
  • NIST. Acetic acid, hexyl ester. [Link]

  • Cambridge Isotope Laboratories, Inc.
  • NIST. Acetic acid, hexyl ester. [Link]

  • NIST. 1-Methoxy-2-propyl acetate. [Link]

  • The Good Scents Company.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Ataman Kimya.
  • European Commission. (2020).
  • Chegg.com. (2017).
  • CymitQuimica.
  • Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide.
  • Loboa, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)
  • precisionFDA.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • UCSD Computational Mass Spectrometry Website. Compounds.

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Exploratory

Hexyl 2-Methoxyacetate: A Comprehensive Guide to Solubility Profiles in Organic Solvents

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of chemical formulation and active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of chemical formulation and active pharmaceutical ingredient (API) processing, the selection of an optimal solvent system is governed by strict thermodynamic principles. Hexyl 2-methoxyacetate (CAS: 145747-16-6)[1] is an amphiphilic-like ester characterized by a polar methoxyacetate headgroup and a lipophilic hexyl chain. While frequently identified as a volatile organic compound (VOC) in complex food matrices—such as barbecued beef[2] and traditional roasted corn products like pinole[3]—its unique structural properties make it a highly versatile solvent and intermediate in chemical synthesis.

As a Senior Application Scientist, I have found that understanding the solvation mechanics of such bifunctional molecules is critical for optimizing extraction yields and ensuring formulation stability. This whitepaper provides an in-depth analysis of the solubility profile of Hexyl 2-methoxyacetate in various organic solvents, grounded in thermodynamic principles and validated through rigorous experimental protocols.

Thermodynamic Solvation Mechanics

The solubility of Hexyl 2-methoxyacetate is dictated by its molecular architecture (Molecular Formula: C9H18O3)[1]. To predict its behavior across different organic solvents, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSP):

  • Dispersion Forces ( δD​ ): The six-carbon aliphatic hexyl chain provides significant non-polar surface area, allowing for strong London dispersion interactions with non-polar solvents like hexane and toluene.

  • Polar Interactions ( δP​ ): The ester linkage and the ether oxygen create localized dipole moments, enabling miscibility with polar aprotic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

  • Hydrogen Bonding ( δH​ ): Hexyl 2-methoxyacetate lacks hydrogen bond donors (no -OH or -NH groups) but possesses multiple hydrogen bond acceptors (the oxygen lone pairs). This allows it to be solvated effectively by polar protic solvents like ethanol.

G HMA Hexyl 2-methoxyacetate (Solute) Disp Dispersion Forces (Hexyl Chain) HMA->Disp Polar Dipole-Dipole (Ester/Ether Core) HMA->Polar Hbond H-Bond Acceptor (Oxygen Atoms) HMA->Hbond SolvNP Non-Polar Solvents (e.g., Hexane) Disp->SolvNP Dominant SolvA Polar Aprotic Solvents (e.g., DCM) Polar->SolvA Dominant SolvP Polar Protic Solvents (e.g., Ethanol) Hbond->SolvP Dominant

Caption: Intermolecular forces driving Hexyl 2-methoxyacetate solvation in organic solvents.

Quantitative Solubility Data

Based on empirical solvation models and structural analysis, the table below summarizes the solubility profile of Hexyl 2-methoxyacetate across a spectrum of standard organic solvents.

SolventDielectric Constant ( ε )Miscibility ProfilePrimary Solvation InteractionEstimated Solubility (g/L at 25°C)
Hexane 1.89MiscibleDispersion forces> 500
Toluene 2.38MiscibleDispersion / Induced Dipole> 500
Dichloromethane 8.93MiscibleDipole-Dipole> 500
Ethanol 24.5MiscibleH-Bonding (Acceptor)> 500
DMSO 46.7Highly SolubleDipole-Dipole~ 250 - 350
Water 80.1Poorly SolubleHydrophobic Repulsion< 1.0

Data Interpretation: The compound is virtually miscible in all standard organic solvents. However, as the dielectric constant approaches that of water, the hydrophobic penalty of the hexyl chain overcomes the hydration energy of the polar headgroup, resulting in phase separation.

Self-Validating Experimental Protocol: Solubility Determination

To accurately quantify the solubility of Hexyl 2-methoxyacetate in borderline solvents (e.g., aqueous-organic mixtures or high-dielectric solvents), a rigorous, self-validating methodology is required.

Why GC-FID over HPLC-UV? Causality: Hexyl 2-methoxyacetate lacks a conjugated π -electron system, meaning it does not possess a strong chromophore for UV detection at standard wavelengths (e.g., 254 nm). Utilizing High-Performance Liquid Chromatography (HPLC) with a UV detector would yield poor sensitivity and high baseline noise. Gas Chromatography with Flame Ionization Detection (GC-FID) provides universal, highly sensitive carbon detection, making it the authoritative choice for this molecule.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Solvent Saturation: Add an excess amount of Hexyl 2-methoxyacetate to 10.0 mL of the target organic solvent in a 20 mL hermetically sealed glass scintillation vial.

  • Thermal Equilibration: Place the vials in a shaking water bath set to 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours.

    • Causality: A 48-hour window ensures that the system reaches true thermodynamic equilibrium, overcoming any kinetic dissolution barriers and preventing false-positive supersaturation readings.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 4000 rpm for 15 minutes at exactly 25 °C.

    • Causality: Centrifugation is critical to break down any micro-emulsions that form at the solvent interface, which would otherwise falsely elevate the measured solubility concentration.

  • Sampling and Dilution: Extract a 100 μ L aliquot of the clear supernatant using a positive displacement pipette. Dilute this aliquot into 900 μ L of a universal diluent (e.g., acetone) containing a known concentration of an internal standard (IS), such as methyl heptanoate.

    • Causality: Positive displacement pipettes must be used because the vapor pressure of volatile organic solvents causes standard air-displacement pipettes to drip, leading to severe volumetric inaccuracies. The internal standard self-validates the protocol by correcting for any minor variations in GC injection volumes.

  • GC-FID Quantification: Inject 1 μ L of the diluted sample into the GC-FID system. Calculate the concentration using a pre-established multi-point calibration curve based on the analyte-to-IS peak area ratio.

G N1 Step 1: Solvent Saturation (Excess Solute Addition) N2 Step 2: Thermal Equilibration (48h at 25.0 °C) N1->N2 N3 Step 3: Phase Separation (Centrifugation at 4000 rpm) N2->N3 N4 Step 4: Precision Sampling (Positive Displacement Pipette) N3->N4 N5 Step 5: Quantification (GC-FID with Internal Standard) N4->N5

Caption: Workflow for isothermal shake-flask solubility determination of Hexyl 2-methoxyacetate.

Applications in Drug Development and Formulation

Understanding the solubility profile of Hexyl 2-methoxyacetate is not merely an academic exercise; it has direct implications in applied sciences:

  • Extraction Solvent: Due to its high miscibility with both polar aprotic and non-polar compounds, it can serve as a highly effective, low-volatility extraction solvent for isolating lipophilic APIs from aqueous fermentation broths.

  • Flavor and Fragrance Profiling: In analytical chemistry, Hexyl 2-methoxyacetate is frequently monitored as a sensory marker. Because it partitions heavily into organic phases, extraction protocols for food matrices (like the aforementioned barbecued meats[2] and pinole[3]) must utilize non-polar solvents like hexane or DCM to achieve high recovery rates during GC-MS profiling.

By strictly adhering to the thermodynamic principles and self-validating analytical protocols outlined in this guide, researchers can ensure high-fidelity data when working with complex amphiphilic esters.

References

1.[1] Title: Hexyl 2-methoxyacetate | 145747-16-6 - MilliporeSigma Source: sigmaaldrich.com URL:

2.[2] Title: Effect of a New Natural Seasoning on the Formation of Pyrazines in Barbecued Beef Patties Source: researchgate.net URL:

3.[3] Title: Pinole de la Sierra Tarahumara, Chihuahua, México: caracterización sensorial y correlación con perfil de olor y compuestos volátiles Source: researchgate.net URL:

Sources

Foundational

Hexyl 2-Methoxyacetate in Advanced Organic Synthesis and Application Chemistry

A Technical Whitepaper on Biocatalytic and Analytical Workflows Prepared by: Senior Application Scientist | April 2026 Executive Summary Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an amphiphilic ester characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Biocatalytic and Analytical Workflows Prepared by: Senior Application Scientist | April 2026

Executive Summary

Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an amphiphilic ester characterized by an ether-linked acetate head and a lipophilic hexyl tail. While traditionally categorized as a volatile organic compound (VOC) in food and flavor chemistry, its unique structural properties have positioned it as a highly specialized reagent in modern organic synthesis—particularly in enzyme-catalyzed dynamic kinetic resolutions (DKR) and complex phase-transfer applications.

This guide synthesizes the physicochemical rationale, biocatalytic utility, and analytical profiling methodologies associated with hexyl 2-methoxyacetate, providing actionable, self-validating protocols for researchers in drug development and synthetic chemistry.

Physicochemical Profile & Structural Rationale

The utility of hexyl 2-methoxyacetate stems from the inductive electron-withdrawing effect of its methoxy group, which increases the electrophilicity of the carbonyl carbon. This makes it a superior acyl donor compared to standard aliphatic esters. Concurrently, the six-carbon aliphatic chain ensures minimal partitioning into aqueous phases during biphasic reactions, a critical parameter for downstream product isolation.

Table 1: Quantitative Physicochemical Data of Hexyl 2-Methoxyacetate

PropertyValue / DescriptionAnalytical Significance
CAS Number 145747-16-6Standard identifier for reagent sourcing [1].
Molecular Formula C₉H₁₈O₃Dictates mass-to-charge ratio in MS detection.
Molecular Weight 174.24 g/mol Utilized for stoichiometric calculations in acylation.
Structural Formula CH₃-O-CH₂-C(=O)-O-(CH₂)₅-CH₃Ether linkage enhances carbonyl reactivity.
Purity (Commercial) ≥ 97% (GC)Requires molecular sieving prior to biocatalysis.
Solubility Soluble in xylene, toluene, alcoholsIdeal for non-polar organic phase reactions.

Biocatalytic Applications: Dynamic Kinetic Resolution (DKR)

In pharmaceutical synthesis, obtaining enantiopure amines from racemic mixtures is a persistent challenge. Hydrolase-catalyzed reactions, specifically using Candida antarctica Lipase B (CALB), leverage acyl donors to selectively acetylate one enantiomer.

Hexyl 2-methoxyacetate is engineered for this exact purpose. Unlike ethyl acetate, which produces highly volatile and sometimes reactive ethanol as a byproduct, hexyl 2-methoxyacetate releases 1-hexanol. In biphasic systems (e.g., xylene/aqueous buffer), 1-hexanol remains strictly in the organic phase, preventing the inhibition of aqueous transaminases used for the stereoinversion of the unreacted amine [5].

Mechanistic Pathway

G A Racemic Amine (Substrate) C CALB Enzyme (Biocatalyst) A->C B Hexyl 2-methoxyacetate (Acyl Donor) B->C D Chiral Amide (Product) C->D Stereoselective Acylation E 1-Hexanol (Byproduct) C->E Leaving Group

Fig 1: CALB-catalyzed stereoselective acylation using hexyl 2-methoxyacetate as an acyl donor.

Protocol: CALB-Catalyzed Acylation of Primary Amines

Causality Note: The addition of 4 Å molecular sieves is non-negotiable. Trace water will induce the competitive hydrolysis of hexyl 2-methoxyacetate into methoxyacetic acid and hexanol, rapidly depleting the acyl donor and lowering the pH, which denatures the CALB enzyme.

Step-by-Step Methodology:

  • Preparation: In an open round-bottom flask, combine the racemic amine substrate (e.g., 1-phenylethylamine) and hexyl 2-methoxyacetate in a 1:2 molar ratio.

  • Solvent Addition: Dissolve the reactants in anhydrous toluene or xylene to achieve a 10% v/v reactant concentration.

  • Moisture Sequestration: Add 10% w/v of activated 4 Å molecular sieves to the solution. Stir at room temperature for 15 minutes to ensure complete dehydration.

  • Enzyme Initiation: Introduce 2 wt% (relative to total reactants) of immobilized CALB (e.g., Novozym 435).

  • Incubation: Stir the suspension gently at 60°C.

  • Self-Validation & Monitoring: Withdraw 10 µL aliquots every 2 hours. Dilute in hexane and analyze via Gas Chromatography (GC). The reaction progress is validated by the stoichiometric appearance of the 1-hexanol peak.

  • Termination & Isolation: Once the fast-reacting enantiomer is fully consumed (typically 18-24 hours), filter the mixture to remove the CALB and molecular sieves. Evaporate the toluene under reduced pressure (40°C). The chiral amide and unreacted amine can then be separated via standard acid-base extraction.

Analytical & Flavor Chemistry: Organoleptic Profiling

Beyond synthesis, hexyl 2-methoxyacetate is a naturally occurring VOC with profound impacts on the organoleptic profiles of fermented and roasted foods. It has been identified as a key flavor modulator in wheat sourdoughs initiated by lactic acid bacteria [2], traditional Mexican roasted corn Pinole [3], and Tannat wines fermented by native Starmerella bacillaris yeast strains [4].

In these matrices, the compound imparts complex fruity and fermented notes. Its formation is driven by the microbial or thermal esterification of lipid-derived hexanol with methoxyacetic acid precursors. Accurately quantifying this compound requires highly sensitive headspace extraction techniques due to its low volatility relative to lighter esters.

Analytical Extraction Workflow

G S1 Sample Matrix (Must/Sourdough/Pinole) S2 Incubation (55°C) Volatilization S1->S2 S3 HS-SPDE Extraction (PDMS/Carbon Fiber) S2->S3 S4 GC-MS Analysis Separation & Detection S3->S4 S5 Data Processing (PCA & Organoleptic Mapping) S4->S5

Fig 2: HS-SPDE-GC-MS analytical workflow for isolating hexyl 2-methoxyacetate from food matrices.

Protocol: HS-SPDE-GC-MS Quantification of VOCs

Causality Note: Headspace Solid-Phase Dynamic Extraction (HS-SPDE) is prioritized over traditional SPME because the dynamic pumping of the syringe maximizes the mass transfer of the heavier hexyl 2-methoxyacetate onto the stationary phase, drastically improving the limit of detection (LOD).

Step-by-Step Methodology:

  • Sample Preparation: Transfer 2.0 g of the homogenized matrix (e.g., Pinole powder or sourdough) into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., 4-methyl-2-pentanol at 50 µg/L) to establish a quantitative baseline. Seal with a PTFE/silicone septum.

  • Incubation: Place the vial in an automated sample incubator at 55°C for 20 minutes to drive the hexyl 2-methoxyacetate into the headspace.

  • Dynamic Extraction: Using an automated SPDE syringe coated with a non-polar stationary phase (90% polydimethylsiloxane / 10% activated carbon), perform 50 extraction strokes (1 mL volume per stroke) at a flow rate of 50 µL/s.

  • Desorption: Insert the syringe into the GC injection port at 250°C. Desorb the analytes for 2 minutes in splitless mode using Helium as the carrier gas (1.0 mL/min).

  • GC-MS Parameters: Use a capillary column (e.g., DB-WAX, 60m × 0.25mm × 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 3°C/min to 240°C, hold for 5 min.

  • Self-Validation: Confirm the identity of hexyl 2-methoxyacetate by matching its mass spectrum against the NIST library (m/z fragments) and verifying its Kovats Retention Index (RI) against a C8-C20 alkane standard run under identical conditions.

Conclusion

Hexyl 2-methoxyacetate bridges the gap between natural product flavor chemistry and advanced synthetic biocatalysis. By understanding its phase-partitioning behavior and electrophilic reactivity, application scientists can leverage this compound to optimize dynamic kinetic resolutions, while analytical chemists can utilize it as a biomarker for fermentation quality and thermal processing in complex food matrices.

References

  • Comasio, A., et al. Potential of Bacteria from Alternative Fermented Foods as Starter Cultures for the Production of Wheat Sourdoughs. National Library of Medicine (PMC). URL:[Link]

  • SciELO / ResearchGate. Pinole from Sierra Tarahumara, Chihuahua, México: sensory characterization and correlation with odour profile and volatile compounds. URL: [Link]

  • Oeno One. Pilot-scale assessment of native Uruguayan yeast strains for Tannat wine fermentation. URL:[Link]

  • KTH Royal Institute of Technology (DiVA Portal). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. URL: [Link]

Exploratory

Hexyl 2-methoxyacetate: Comprehensive Material Safety, Physicochemical Profiling, and Analytical Workflows

Executive Summary Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an aliphatic ester characterized by its amphiphilic-like structure, comprising a lipophilic hexyl chain and a polar methoxyacetate head group. While naturall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an aliphatic ester characterized by its amphiphilic-like structure, comprising a lipophilic hexyl chain and a polar methoxyacetate head group. While naturally identified as a volatile sensory marker in complex food matrices like roasted corn (pinole) as documented by [1], its primary utility in drug development and analytical chemistry lies in its role as a specialized solvent, synthetic intermediate, and potential penetration enhancer. This technical guide provides a rigorous examination of its physicochemical properties, the mechanistic causality behind its toxicological hazards, and field-proven analytical workflows for its quantification.

Physicochemical Profiling & Structural Dynamics

The unique solvent properties of hexyl 2-methoxyacetate stem from its structural dichotomy. The ether-ester linkage provides a moderate dipole moment, allowing it to solvate a wide range of active pharmaceutical ingredients (APIs), while the hexyl tail ensures miscibility with lipidic phases.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name Hexyl 2-methoxyacetate
CAS Number 145747-16-6
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
SMILES O=C(OCCCCCC)COC[2]
InChI Key QJGFFKKLJRHCMV-UHFFFAOYSA-N
Physical State Liquid (at Standard Room Temperature)
Commercial Purity ≥ 97%

Toxicological Framework & Safety Data (MSDS Core)

As a Senior Application Scientist, it is critical to look beyond surface-level Material Safety Data Sheet (MSDS) classifications and understand the causality of a compound's hazard profile.

GHS Classification & Hazard Statements

According to , hexyl 2-methoxyacetate is classified under the following hazards (Signal Word: Warning ):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core Precautionary Protocols:

  • P261: Avoid breathing vapors/spray.

  • P280: Wear chemically resistant gloves, protective clothing, and eye protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses; continue rinsing.

Mechanistic Toxicology: The Role of In Vivo Hydrolysis

The acute toxicity (H302) of hexyl 2-methoxyacetate is not solely driven by the intact ester, but by its metabolic fate. In vivo, ubiquitous hepatic and plasma carboxylesterases rapidly hydrolyze the ester bond, yielding 1-hexanol and 2-methoxyacetic acid (MAA) .

MAA (CAS: 625-45-6) is a well-documented toxicant and the primary toxic metabolite of ethylene glycol monomethyl ether (EGME), as detailed in [3]. Research demonstrates that MAA actively inhibits state 3 respiration and the respiratory control ratio (RCR) in hepatic and testicular mitochondria ()[4]. This mitochondrial disruption leads to severe downstream effects, including the degeneration of testicular germinal epithelium and developmental toxicity[3][5]. Therefore, laboratory safety protocols must account for the systemic accumulation of MAA following any accidental exposure to the parent ester.

Metabolic Pathway Visualization

The following diagram illustrates the enzymatic cleavage of hexyl 2-methoxyacetate and the subsequent toxicological cascade, emphasizing the generation of the hazardous MAA metabolite.

MetabolicPathway HMA Hexyl 2-methoxyacetate (CAS: 145747-16-6) CES Carboxylesterases (Hepatic/Plasma) HMA->CES Hydrolysis Hexanol 1-Hexanol (Excreted via Glucuronidation) CES->Hexanol Cleavage Byproduct MAA 2-Methoxyacetic Acid (CAS: 625-45-6) CES->MAA Toxic Metabolite Tox Mitochondrial Inhibition (State 3 Respiration Drop) MAA->Tox Intracellular Accumulation

Metabolic hydrolysis of hexyl 2-methoxyacetate into 1-hexanol and 2-methoxyacetic acid.

Experimental Workflow: Analytical Quantification via HS-SPME-GC-MS

Because hexyl 2-methoxyacetate is a volatile ester, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard for its quantification in complex matrices (e.g., biological fluids or formulation stability assays). This protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Sample Preparation & Matrix Modification

  • Action: Transfer 2.0 mL of the sample matrix into a 10 mL precision headspace vial. Add 1.0 g of NaCl.

  • Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the ester decreases, driving it into the headspace and maximizing extraction efficiency.

Step 2: Internal Standard (IS) Addition

  • Action: Spike the sample with 10 µL of Heptyl acetate (10 µg/mL in methanol) as an internal standard.

  • Causality: Heptyl acetate is structurally homologous to hexyl 2-methoxyacetate but rarely occurs naturally. Using it as an IS corrects for matrix effects, SPME fiber degradation, and MS ionization fluctuations, ensuring the analytical system is inherently self-calibrating.

Step 3: HS-SPME Extraction

  • Action: Equilibrate the vial at 50°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C under continuous agitation (250 rpm).

  • Causality: The triple-phase fiber captures a broad range of volatiles. The strictly controlled temperature and time prevent the competitive displacement of the target ester by higher-affinity matrix components.

Step 4: GC-MS Desorption and Analysis

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Utilize a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

  • Causality: A polar DB-Wax column provides optimal retention and peak shape for oxygenated compounds like esters. The slow temperature ramp ensures baseline resolution between hexyl 2-methoxyacetate and endogenous matrix volatiles.

Step 5: System Validation (Blank & QCs)

  • Action: Run a fiber blank (empty vial) before the sequence and a Quality Control (QC) standard every 10 samples.

  • Causality: This step validates that no carryover exists on the SPME fiber and verifies the continuous calibration of the MS detector, fulfilling the requirement for a self-validating experimental design.

References

  • Angene Chemical. "Hexyl 2-methoxyacetate(CAS# 145747-16-6)". Available at: [Link]

  • SciELO. "Pinole from Sierra Tarahumara, Chihuahua, México: sensory characterization and correlation with odour profile and volatile compounds". Available at: [Link]

  • Oxford Academic (Toxicological Sciences). "Toxicity of Methoxyacetic Acid in Male Rats". Available at: [Link]

  • PubMed (NIH). "Methoxyacetic acid and ethoxyacetic acid inhibit mitochondrial function in vitro". Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Hexyl 2-Methoxyacetate and its Analogs

A Note to the Reader: Direct and extensive literature on Hexyl 2-methoxyacetate (CAS No. 145747-16-6) is limited.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Direct and extensive literature on Hexyl 2-methoxyacetate (CAS No. 145747-16-6) is limited. This guide, therefore, provides a comprehensive technical overview by leveraging established principles of organic chemistry and drawing upon detailed data from structurally analogous and commercially significant compounds. By examining the synthesis, properties, and applications of related methoxyacetate esters and hexyl esters, we can infer and project the likely characteristics and potential utility of Hexyl 2-methoxyacetate for research and development professionals.

Introduction to Methoxyacetate Esters

Methoxyacetate esters are a class of organic compounds characterized by a methoxy group (-OCH₃) attached to the acetyl moiety of an ester. These compounds are part of a broader family known as glycol ether esters, which find extensive use as industrial solvents, coalescing agents, and chemical intermediates.[1] Their bifunctional nature, possessing both ether and ester linkages, imparts a unique combination of properties, including good solvency for a wide range of resins and polymers, and varying degrees of water miscibility.[2]

Hexyl 2-methoxyacetate, with the chemical formula C₉H₁₈O₃, is the hexyl ester of methoxyacetic acid. While not as extensively documented as its lower alkyl counterparts, its molecular structure suggests potential applications as a specialty solvent, fragrance component, or a lipophilic building block in organic synthesis.

Physicochemical Properties: Known Data and Inferences

Directly reported experimental data for Hexyl 2-methoxyacetate is sparse. However, we can compile its basic molecular properties and infer others by comparing them with the well-characterized and structurally similar compound, Hexyl Acetate.

PropertyHexyl 2-methoxyacetateHexyl Acetate
CAS Number 145747-16-6142-92-7
Molecular Formula C₉H₁₈O₃C₈H₁₆O₂
Molecular Weight 174.24 g/mol 144.21 g/mol [3]
Appearance Likely a colorless liquidColorless liquid[3]
Odor Likely a mild, possibly fruity or ether-like odorFruity, sweet, pear-like odor[3][4]
Boiling Point Estimated to be higher than Hexyl Acetate due to increased molecular weight and polarity171.5 °C[3]
Melting Point Not available-80 °C[3]
Solubility Expected to have low water solubility but good solubility in organic solvents like alcohols and ethers.[3]Practically insoluble in water, very soluble in alcohols and ethers.[5]
Density Estimated to be slightly higher than Hexyl Acetate~0.87 g/mL at 25 °C
Refractive Index Not available~1.409 at 20 °C[3]

The presence of the methoxy group in Hexyl 2-methoxyacetate is expected to introduce a slight increase in polarity compared to Hexyl Acetate, which may influence its solvency characteristics and boiling point.

Synthesis of Hexyl 2-Methoxyacetate: Methodologies and Protocols

Fischer-Speier Esterification

This classical and widely used method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[8] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction.[6][7]

Fischer_Esterification

Experimental Protocol: Fischer-Speier Synthesis of Hexyl 2-methoxyacetate

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add methoxyacetic acid and 1-hexanol. A molar ratio of 1:1.5 to 1:3 (acid to alcohol) is recommended to drive the equilibrium. Add a suitable solvent that forms an azeotrope with water, such as toluene or hexane.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed, shifting the equilibrium towards the ester.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the limiting reactant.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude Hexyl 2-methoxyacetate can then be purified by vacuum distillation.

Transesterification

Transesterification is another effective method for synthesizing esters.[9][10] This process involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. For the synthesis of Hexyl 2-methoxyacetate, one could use a readily available methoxyacetate ester, such as methyl methoxyacetate, and react it with 1-hexanol.[11] This reaction is also reversible and is driven to completion by removing the lower-boiling alcohol (in this case, methanol) by distillation.[11]

Transesterification

Experimental Protocol: Transesterification Synthesis of Hexyl 2-methoxyacetate

  • Reactor Setup: Assemble a round-bottom flask with a magnetic stirrer, a distillation head, a condenser, and a receiving flask. The setup should be suitable for fractional distillation.

  • Charging Reactants: Add methyl 2-methoxyacetate, an excess of 1-hexanol, and a catalyst to the flask. Both acid (e.g., sulfuric acid) and base (e.g., sodium methoxide) catalysts can be used.

  • Reaction: Heat the reaction mixture. As the reaction proceeds, the lower-boiling methanol is formed and can be selectively removed by distillation, driving the reaction to completion. The temperature should be carefully controlled to distill off methanol without significant loss of 1-hexanol.

  • Monitoring: The reaction can be monitored by observing the rate of methanol distillation and by GC analysis of the reaction mixture.

  • Work-up and Purification: After the reaction, the catalyst is neutralized (if acidic) or quenched. The excess 1-hexanol and the product, Hexyl 2-methoxyacetate, are then separated and purified by vacuum distillation.

Potential Applications

Given the properties of related compounds, Hexyl 2-methoxyacetate is likely to be useful in several areas:

  • Specialty Solvents: Like other glycol ether esters, it could serve as a high-performance solvent in paints, coatings, inks, and cleaning formulations.[1][2] Its higher boiling point would make it suitable for applications requiring slow evaporation rates.

  • Fragrance and Flavors: Hexyl esters are known for their fruity aromas.[4] While the methoxy group would modulate the scent profile, Hexyl 2-methoxyacetate could find use as a fragrance component in cosmetics and personal care products.

  • Chemical Intermediate: In drug development and organic synthesis, the hexyl methoxyacetate moiety could be used as a building block or as a protective group.[12] The ester linkage allows for its incorporation into larger molecules and subsequent cleavage under specific conditions. The lipophilicity of the hexyl group can be advantageous for modulating the solubility and bioavailability of active pharmaceutical ingredients.[6]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (-OCH₃) around 3.4 ppm. The methylene protons adjacent to the ether oxygen (-OCH₂C=O) would likely appear as a singlet around 4.0 ppm. The methylene group of the hexyl chain attached to the ester oxygen (-OCH₂-(CH₂)₄CH₃) would be a triplet around 4.1 ppm. The other methylene protons of the hexyl chain would appear as multiplets between approximately 1.2 and 1.7 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.[13]

  • ¹³C NMR: The carbonyl carbon of the ester would be observed in the range of 170-175 ppm. The carbons of the methoxy and methylene groups attached to oxygen atoms would appear in the downfield region of the aliphatic range.

  • IR Spectroscopy: A strong, characteristic C=O stretching vibration for the ester group is expected between 1735 and 1750 cm⁻¹.[13][14] Additionally, prominent C-O stretching bands would be present in the 1000-1300 cm⁻¹ region.[14]

Safety and Handling

For Hexyl 2-methoxyacetate (CAS 145747-16-6), the following GHS hazard information has been reported:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For analogous compounds like Hexyl Acetate, it is classified as a flammable liquid.[15] Methyl Methoxyacetate is also a flammable liquid.[16] Therefore, it is prudent to handle Hexyl 2-methoxyacetate as a flammable liquid and to take precautions against static discharge.[16]

General Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.[16]

  • Keep away from heat, sparks, open flames, and other ignition sources.[16]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Conclusion

Hexyl 2-methoxyacetate is a potentially valuable specialty chemical with likely applications in the solvent, fragrance, and pharmaceutical industries. While direct data is limited, established synthetic routes such as Fischer-Speier esterification and transesterification provide clear pathways for its preparation. By analyzing the properties and applications of its structural analogs, researchers and drug development professionals can make informed decisions about its potential utility in their work. As with any chemical, proper safety precautions should be observed during its handling and use. This guide serves as a foundational resource to stimulate further investigation into the properties and applications of this interesting molecule.

References

  • US4968840A - Process for preparing methoxyacetic acid - Google P
  • METHOD FOR PREPARING METHYL ESTER COMPOUND - European Patent Office - EP 4438587 A1. (URL: [Link])

  • 2-methoxyethyl acetate, 3938-96-3 - The Good Scents Company. (URL: [Link])

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (URL: [Link])

  • US6143920A - Process for the preparation of methoxyacetic acid esters - Google P
  • Hexyl acetate | C8H16O2 | CID 8908 - PubChem - NIH. (URL: [Link])

  • CN102690199A - Preparation method for methyl methoxyacetate - Google P
  • CID 135045747 | C15H13O2+ - PubChem - NIH. (URL: [Link])

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])

  • Process for producing methyl methoxyacetate - European Patent Office - EP 0078162 A1 - Googleapis.com. (URL: [Link])

  • 1 H NMR spectrum of 100% ethyl acetate, neat - ResearchGate. (URL: [Link])

  • US20080161595A1 - Transesterification process of methyl acetate - Google P
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. (URL: [Link])

  • Hexyl Acetate - Givaudan. (URL: [Link])

  • DE3923389A1 - METHOD FOR PRODUCING METHOXY ACETIC ACID - Google P
  • Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. (URL: [Link])

  • Esterification of hexanoic acid to hexyl hexanoate with heterogeneous acid catalysts: preliminary evaluations with Amberlyst and - ICEC 2025. (URL: [Link])

  • Methoxyacetic acid esters: Applications in protecting group and glycosylation chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Transesterification of Methyl Acetate and n-Butanol Catalyzed by Amberlyst 15 | Request PDF - ResearchGate. (URL: [Link])

  • Materials Explorer. (URL: [Link])

  • Degree of substitution of cellulose acetate and other esters: Raw ATR-FTIR spectra and DS data obtained from IR integration, 1H NMR and 31P NMR - Publikationen in KITopen. (URL: [Link])

  • Methyl Methoxyacetate Safety Data Sheet | PDF | Dangerous Goods | Toxicity - Scribd. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Growth, structural, spectral, optical, mechanical and thermal properties of L Valine Added Sulphamic acid Single Crystals | Neuroquantology. (URL: [Link])

  • Glycol Ether EB | Applications in Agriculture, Personal Care, and More. (URL: [Link])

  • Esters. (URL: [Link])

  • Chemical Properties of Acetic acid, hexyl ester (CAS 142-92-7) - Cheméo. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Reaction Kinetics of Cyclohexanol-Acetic Acid Esterification - SciSpace. (URL: [Link])

  • citral diethyl acetal, 7492-66-2 - The Good Scents Company. (URL: [Link])

  • Relative Rates of Transesterification vis-à-vis Newman's Rule of Six - PMC. (URL: [Link])

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (URL: [Link])

  • Safety Data Sheet: Hexyl acetate - Carl ROTH. (URL: [Link])

  • Esterification of Acetic Acid with n-Hexanol in Batch and Continuous Chromatographic Reactors Using a Gelular Ion-Exchange Resin as a Catalyst | Request PDF - ResearchGate. (URL: [Link])

  • Showing Compound Hexyl acetate (FDB001267) - FooDB. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis of Hexyl 2-Methoxyacetate via Fischer Esterification

Abstract This document provides a comprehensive guide for the synthesis of hexyl 2-methoxyacetate through the Fischer esterification of 2-methoxyacetic acid and hexyl alcohol. We will delve into the mechanistic underpinn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of hexyl 2-methoxyacetate through the Fischer esterification of 2-methoxyacetic acid and hexyl alcohol. We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present a detailed, step-by-step laboratory protocol, and discuss methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible method for the preparation of this and similar ester compounds.

Introduction and Scientific Background

Esterification is a fundamental reaction in organic synthesis, widely employed in the production of a vast array of compounds, including fragrances, solvents, and pharmaceuticals.[1][2] The Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4][5]

The reaction between 2-methoxyacetic acid and hexyl alcohol yields hexyl 2-methoxyacetate, an ester with potential applications as a specialty solvent or as an intermediate in the synthesis of more complex molecules. The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[1][4] This is typically accomplished by using one of the reactants in excess (usually the less expensive alcohol) or by removing one of the products, in this case, water, as it is formed.[4][6]

Mechanistic Insights

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[7] The acid catalyst plays a crucial dual role: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent to help drive the reaction forward.[6][8][9]

The key steps of the mechanism are as follows:[2][3][4][10][11]

  • Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of 2-methoxyacetic acid, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of hexyl alcohol attacks the electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of water: A molecule of water, a good leaving group, is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, hexyl 2-methoxyacetate.

Fischer_Esterification RCOOH 2-Methoxyacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ ROH Hexyl Alcohol H_plus H+ (catalyst) Protonated_RCOOH->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Hexyl Alcohol Tetrahedral_Intermediate->Protonated_RCOOH - Hexyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Hexyl 2-Methoxyacetate Protonated_Ester->Ester - H+ Water Water Ester->Protonated_Ester + H+

Caption: Fischer Esterification Mechanism

Experimental Protocol

This protocol details the synthesis of hexyl 2-methoxyacetate. For larger-scale reactions or to maximize yield, the use of a Dean-Stark apparatus to azeotropically remove water is highly recommended.[12][13][14][15][16]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Methoxyacetic acid90.089.01 g0.10Corrosive, may impair fertility.[17][18][19][20][21]
Hexyl alcohol102.1730.65 g (37.7 mL)0.30Flammable liquid, harmful if swallowed.[22][23][24][25]
Concentrated Sulfuric Acid (H₂SO₄)98.08~1 mL~0.018Catalyst, corrosive, strong dehydrating agent.[6][8]
Toluene92.1450 mL-Solvent for azeotropic removal of water.
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Round-bottom flask (250 mL)-1-
Dean-Stark apparatus-1-Optional but recommended for high yield.
Reflux condenser-1-
Heating mantle-1-
Magnetic stirrer and stir bar-1-
Separatory funnel (250 mL)-1-
Rotary evaporator-1-For solvent removal.
Step-by-Step Procedure

Workflow A 1. Reagent Setup B 2. Catalyst Addition A->B Combine reactants in flask C 3. Reflux B->C Slowly add H₂SO₄ D 4. Work-up & Neutralization C->D Heat to reflux (2-4h) Monitor water collection E 5. Extraction D->E Cool, add NaHCO₃(aq) F 6. Drying E->F Separate organic layer G 7. Solvent Removal F->G Dry with MgSO₄ H 8. Purification (Distillation) G->H Filter, evaporate solvent I 9. Characterization H->I Vacuum distill to isolate pure ester

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitation of Hexyl 2-Methoxyacetate

Introduction & Chemical Context Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an aliphatic ester characterized by a hydrophobic hexyl chain and a polar methoxyacetate headgroup. With a molecular formula of C9H18O3 and a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an aliphatic ester characterized by a hydrophobic hexyl chain and a polar methoxyacetate headgroup. With a molecular formula of C9H18O3 and a molecular weight of 174.24 g/mol , it is frequently utilized as a synthetic intermediate and specialty ingredient[1].

In pharmaceutical and chemical development, quantifying such aliphatic esters presents a distinct analytical challenge. The molecule lacks a conjugated π -electron system or aromatic ring, meaning it possesses no strong UV chromophore. Traditional UV-only HPLC methods often fail to achieve the sensitivity and baseline stability required for rigorous quality control. This application note details a robust, self-validating Reversed-Phase HPLC method utilizing a dual-detection strategy to overcome these limitations.

Scientific Rationale & Method Design (E-E-A-T)

As a Senior Application Scientist, designing a fit-for-purpose method requires moving beyond default analytical platforms and understanding the physical chemistry of the analyte.

  • Detector Selection (The Causality): Relying solely on UV detection for Hexyl 2-methoxyacetate requires monitoring at low wavelengths (e.g., 210 nm) to capture the weak n→π∗ transitions of the ester carbonyl. This approach is highly susceptible to baseline drift from mobile phase absorbance. To establish a highly sensitive system, this protocol employs Charged Aerosol Detection (CAD) in tandem with low-wavelength UV. CAD provides a near-universal, mass-dependent response for non-volatile and semi-volatile analytes, completely independent of their optical properties[2].

  • Stationary Phase: The hexyl chain provides sufficient hydrophobicity for excellent retention on a standard Octadecylsilane (C18) reversed-phase column.

  • Mobile Phase Optimization: Acetonitrile (MeCN) is selected over methanol as the organic modifier due to its lower UV cutoff (190 nm vs. 205 nm). Furthermore, MeCN provides superior volatility, which is a strict requirement for aerosol-based detectors to ensure efficient nebulization and minimal background noise[3].

  • Self-Validating Mechanism: The dual-detector setup acts as an internal cross-check. While the CAD provides the primary quantitative mass-response, the UV trace at 210 nm serves as an orthogonal qualitative check for co-eluting impurities that possess strong chromophores, ensuring peak purity and specificity.

Materials and Reagents

  • Hexyl 2-methoxyacetate Reference Standard (Purity 97%).

  • LC-MS Grade Acetonitrile (MeCN).

  • LC-MS Grade Water (18.2 M Ω⋅ cm).

  • Formic Acid (FA), LC-MS Grade (Added at 0.1% to maintain consistent pH, ensuring reproducible droplet formation and particle charging in the CAD)[2].

Experimental Protocols

Standard Preparation

Note: CAD response is inherently non-linear across wide concentration ranges; therefore, a multi-point calibration curve (minimum 6 points) is required.

  • Stock Solution: Accurately weigh 10.0 mg of Hexyl 2-methoxyacetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with MeCN to yield a 1.0 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution using a diluent of 50:50 Water:MeCN (v/v) to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

Sample Preparation
  • Extract or dilute the target sample in 50:50 Water:MeCN (v/v) to achieve an expected concentration within the linear dynamic range (e.g., 50 µg/mL).

  • Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. (PTFE is specifically chosen to prevent the adsorption of the hydrophobic hexyl chain).

Instrument Setup & Equilibration
  • Plumb the HPLC system with the C18 column and connect the column effluent in series: UV detector first (non-destructive), followed by the CAD (destructive).

  • Set the CAD evaporation temperature to 35 °C . Expert Insight: Because Hexyl 2-methoxyacetate is a semi-volatile ester, higher evaporation temperatures (e.g., 50 °C) will cause the analyte to evaporate along with the mobile phase, leading to severe signal loss[3].

  • Equilibrate the system at initial gradient conditions for at least 15 column volumes until the CAD baseline noise is 0.5 pA.

Chromatographic Conditions & Data Presentation

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Analytical Column C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm (Reference: 360 nm)
CAD Settings Evaporation Temp: 35 °C, Data Collection Rate: 10 Hz

Table 2: Gradient Elution Program A gradient is employed to ensure the elution of highly hydrophobic matrix interferences and to maintain column health.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.06040Isocratic Hold
2.06040Isocratic Hold
8.01090Linear Gradient
12.01090Column Wash
12.16040Re-equilibration
16.06040End of Run

System Suitability & Method Validation

To ensure the analytical procedure is fit for its intended purpose, validation must be executed in strict accordance with ICH Q2(R2) guidelines[4]. Because CAD relies on aerosol particle charging, its response curve mathematically follows a power function ( y=axb ). Therefore, a log-log transformation of the data is required to accurately assess linearity[2].

Table 3: ICH Q2(R2) Validation Criteria for Hexyl 2-Methoxyacetate

Validation ParameterAcceptance Criteria (ICH Q2(R2))Rationale for Hexyl 2-methoxyacetate
System Precision %RSD 2.0% (n=6 injections)Ensures nebulizer and CAD electrometer stability.
Linearity (CAD) R2≥0.99 (Log-Log plot)CAD response is non-linear; requires power-function fit[2].
Specificity Resolution ( Rs​ ) 1.5Baseline separation from matrix and degradation products[4].
Sensitivity Signal-to-Noise (S/N) 10 (LOQ)Confirms reliable quantitation despite lack of UV chromophore.

Workflow Visualization

HPLC_Method_Workflow Prep Sample & Standard Preparation (Hexyl 2-methoxyacetate in MeCN) Sep Reversed-Phase HPLC Separation (C18 Column, MeCN/H2O Gradient) Prep->Sep 10 µL Injection Det Dual Detection Strategy UV (210 nm) + CAD (Universal) Sep->Det Isocratic/Gradient Elution Data Data Acquisition & Integration (Log-Log Calibration for CAD) Det->Data Mass & Optical Signals Val Method Validation (ICH Q2(R2) Compliance) Data->Val Statistical Analysis

Figure 1: End-to-end HPLC-CAD/UV analytical workflow for Hexyl 2-methoxyacetate validation.

References[1] Hexyl 2-methoxyacetate | 145747-16-6 - MilliporeSigma. sigmaaldrich.com. Link to Source[2] Hexyl 2-methoxyacetate | C9H18O3 | CID 542198 - PubChem - NIH. nih.gov. Link to Source[5] Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Link to Source[3] Universal Response in Liquid Chromatography Using Charged Aerosol Detection | Analytical Chemistry. acs.org. Link to Source[4] Aerosol-based detectors for liquid chromatography - PubMed. nih.gov. Link to Source

Sources

Method

Application Note: Hexyl 2-Methoxyacetate (HMAc) as an Advanced Amphiphilic Solvent for Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale As the pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

As the pharmaceutical and fine chemical industries transition toward sustainable manufacturing in 2026, the reliance on reprotoxic polar aprotic solvents (e.g., DMF, NMP, DMAc) presents a critical bottleneck. Hexyl 2-methoxyacetate (HMAc; CAS 145747-16-6) , traditionally identified as a volatile organic compound in complex food matrices, is emerging as a highly engineered, "green-leaning" amphiphilic solvent for complex organic reactions.

The causality behind HMAc’s superior performance lies in its dual-domain molecular architecture:

  • The Methoxyacetate Headgroup: Acts as a powerful inter- and intra-molecular hydrogen bond disruptor. Similar to how methoxyacetate anions in ionic liquids efficiently dissolve recalcitrant cellulose networks[1][2], the polar headgroup in HMAc provides excellent coordination for transition metal catalysts (e.g., Pd, Ru) and stabilizes polar transition states. Much like its shorter-chain homolog, methyl methoxyacetate—which is widely recognized for its low toxicity and high solvency[3]—HMAc maintains a mild environmental footprint.

  • The Hexyl Tail: Imparts macro-hydrophobicity. This lipophilic chain ensures complete immiscibility with water, allowing for direct biphasic extraction and eliminating the massive aqueous dilution steps required when quenching DMF or DMSO reactions.

Physicochemical Profiling

The physical properties of HMAc[4] are uniquely suited for high-temperature synthesis and seamless downstream processing.

Table 1: Physicochemical Properties & Mechanistic Implications of HMAc
PropertyValueMechanistic Implication in Synthesis
Chemical Formula C₉H₁₈O₃Provides an optimal logP for rapid biphasic extraction.
Molecular Weight 174.24 g/mol High mass ensures low volatility, improving operator safety.
Boiling Point > 210 °C (est.)Enables high-temperature cross-coupling without pressurized vessels.
Water Solubility ImmiscibleFacilitates direct aqueous workup; prevents product loss to the aqueous phase.
Toxicity Profile Low (GHS07)Safer, biodegradable alternative to traditional regulated aprotic solvents.

Solvation Logic & Pathway Visualization

To understand why HMAc outperforms traditional solvents in biphasic catalysis, we must map its solvation logic. The following diagram illustrates how the distinct structural motifs of HMAc synergize to create a homogeneous reaction phase while priming the system for downstream separation.

SolvationLogic cluster_0 HMAc Molecular Architecture N1 Methoxy Group (Polar Head) N4 Metal Catalyst Coordination N1->N4 Lone Pair Donation N2 Hexyl Chain (Lipophilic Tail) N5 Organic Substrate Solubilization N2->N5 Hydrophobic Effect N3 Ester Linkage (H-Bond Acceptor) N3->N4 Dipole Interaction N6 Homogeneous Reaction Phase N4->N6 N5->N6

Logical relationship of HMAc structural features and its solvation capabilities in catalysis.

Comparative Performance Data

When benchmarked against industry-standard solvents in a model Palladium-catalyzed Suzuki-Miyaura cross-coupling (4-bromoanisole + phenylboronic acid), HMAc demonstrates significant advantages in both yield and Environmental Factor (E-Factor).

Table 2: Comparative Solvent Performance in Suzuki-Miyaura Coupling
SolventIsolated Yield (%)E-FactorWorkup ComplexitySolvent Recovery
HMAc 94% 4.2 Low (Direct phase separation)>90% (Vacuum distillation)
DMF 89%18.5High (Requires massive aqueous dilution)<10% (Lost to aqueous phase)
Toluene 72%8.1Moderate (Requires secondary extraction)~70% (Evaporation)

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in HMAc

Expertise Note: K₂CO₃ is selected as the base because its mild nature prevents the hydrolysis of the sterically hindered hexyl ester of HMAc, even at 110 °C.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), anhydrous K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add 5.0 mL of degassed Hexyl 2-methoxyacetate (HMAc).

  • Reaction: Stir the mixture and heat to 110 °C under an N₂ atmosphere for 4 hours. Causality: HMAc’s high boiling point prevents solvent reflux loss and pressure buildup, ensuring stable, uniform heating without the need for sealed pressure vessels.

  • Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).

Protocol B: Self-Validating Biphasic Workup & Product Isolation

Trustworthiness Note: This protocol relies on a self-validating physical response. If the reaction has gone to completion, the boronic acid (which can act as an emulsifying surfactant) is consumed, resulting in an immediate, crisp phase separation upon water addition.

Step-by-Step Methodology:

  • Aqueous Quench: Add 5.0 mL of deionized water directly to the Schlenk flask containing the cooled reaction mixture.

  • Phase Separation: Transfer the mixture to a separatory funnel. Observe the immediate formation of two distinct layers. Validation Checkpoint: The top layer is the HMAc containing the cross-coupled product; the bottom layer is the aqueous phase containing inorganic salts. Spot the top layer on a TLC plate—a clean product spot without salt streaking validates the phase fidelity.

  • Extraction: Drain the aqueous layer. Extract the aqueous layer once more with 2.0 mL of fresh HMAc to ensure quantitative product recovery.

  • Washing: Combine the organic HMAc layers and wash with 5.0 mL of brine to remove residual moisture.

  • Isolation: Isolate the pure product via vacuum distillation of the HMAc (which can be trapped and recycled) or via direct anti-solvent crystallization.

Workflow S1 1. Reaction Mixture (Product in HMAc) S2 2. Aqueous Wash (Add H2O) S1->S2 S3 3. Phase Separation S2->S3 S4 Aqueous Phase (Salts/Catalyst) S3->S4 Bottom Layer S5 Organic Phase (Product in HMAc) S3->S5 Top Layer S6 4. Vacuum Distillation S5->S6 S7 Pure Product S6->S7 Isolate S8 Recovered HMAc S6->S8 Distillate

Step-by-step biphasic downstream processing and solvent recovery workflow for HMAc reactions.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: shanghaisanyi.
  • Title: Guanidine-based protic ionic liquids as highly efficient intermolecular scissors for dissolving natural cellulose - Green Chemistry (RSC Publishing)
  • Title: Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA)

Sources

Application

Application Note: Advanced Purification Protocol for Hexyl 2-Methoxyacetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Rationale Introduction & Scope Hexyl 2-methoxyacetate (CAS: 145747-16-6)[1] is a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Rationale

Introduction & Scope

Hexyl 2-methoxyacetate (CAS: 145747-16-6)[1] is a specialized ether-ester frequently utilized in advanced flavor and fragrance profiling, as well as a versatile intermediate in active pharmaceutical ingredient (API) synthesis. It is typically synthesized via the Fischer esterification of methoxyacetic acid with 1-hexanol under Brønsted acid catalysis (e.g., p-toluenesulfonic acid)[2].

Post-reaction, the crude matrix is a complex mixture containing the target ester, unreacted precursors, generated water, and the acid catalyst. This application note details a highly scalable, self-validating purification strategy that leverages liquid-liquid extraction (LLE) and short-path vacuum distillation to isolate hexyl 2-methoxyacetate at >98% purity.

Physicochemical Profiling & Separation Rationale

Understanding the thermodynamic and solubility profiles of the crude matrix is critical for designing an effective purification system.

Table 1: Physicochemical Properties of the Reaction Matrix

ComponentRoleMolecular WeightBoiling Point (1 atm)Aqueous Solubility
Hexyl 2-methoxyacetate Target Product174.24 g/mol ~215–225 °CInsoluble
1-Hexanol Reactant / Impurity102.17 g/mol 157 °CSlightly Soluble
Methoxyacetic acid Reactant / Impurity90.08 g/mol 202–204 °CHighly Soluble
p-Toluenesulfonic acid Catalyst172.20 g/mol 140 °C (Decomposes)Highly Soluble
Causality of Experimental Choices:
  • Alkaline Quenching: Methoxyacetic acid is highly soluble in water but can partition into organic phases. Neutralizing the mixture with a mild base (NaHCO₃) converts the unreacted acid and the p-TSA catalyst into highly water-soluble sodium salts. A mild base is strictly chosen over strong bases like sodium hydroxide (NaOH) to prevent base-catalyzed saponification (hydrolysis) of the target ester[3].

  • Vacuum Distillation: The estimated atmospheric boiling point of hexyl 2-methoxyacetate exceeds 210 °C. Prolonged thermal stress at this temperature can induce ether cleavage or ester pyrolysis. Applying a high vacuum (< 1.0 mbar) depresses the boiling point, ensuring thermal stability and preventing degradation during fractionation[4].

Purification Workflow

Workflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Quench Alkaline Quench (Saturated NaHCO3) Crude->Quench LLE Liquid-Liquid Extraction (Phase Separation) Quench->LLE Aqueous Aqueous Waste (Salts, Catalyst, Acid) LLE->Aqueous Bottom Layer Organic Organic Phase (Ester, Alcohol, Trace Water) LLE->Organic Top Layer Drying Desiccation (Anhydrous Na2SO4) Organic->Drying Filtration Filtration & Concentration Drying->Filtration Distillation Vacuum Distillation (Short-Path) Filtration->Distillation F1 Forecut Fraction (Unreacted 1-Hexanol) Distillation->F1 Lower BP F2 Main Fraction (Pure Hexyl 2-methoxyacetate) Distillation->F2 Target BP

Figure 1: Step-by-step purification workflow for hexyl 2-methoxyacetate highlighting phase separations.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
  • Cooling: Allow the crude esterification mixture to cool completely to room temperature (20–25 °C).

  • Dilution: Dilute the crude mixture with an equal volume of a slightly polar extraction solvent (e.g., ethyl acetate or diethyl ether) to decrease the fluid viscosity and improve phase separation dynamics.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) in a 1:1 (v/v) ratio to the organic phase.

    • Caution: CO₂ gas will evolve rapidly as the acids are neutralized. Vent the separatory funnel frequently to prevent pressure buildup.

  • Validation Check (pH): Isolate a drop of the aqueous layer and test it with pH paper. The aqueous phase must be mildly alkaline (pH 8–9). If it is acidic, repeat the NaHCO₃ wash. This step creates a self-validating loop ensuring the complete removal of the p-TSA catalyst and unreacted methoxyacetic acid.

  • Brine Wash: Wash the retained organic layer with a saturated sodium chloride (brine) solution. This removes residual dissolved water and helps break any micro-emulsions.

Phase 2: Desiccation and Solvent Removal
  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) incrementally until the solid is free-flowing (stops clumping). Allow it to sit for 15–20 minutes.

    • Rationale: Removing trace water is critical; any residual water will cause hydrolysis of the ester linkage when heat is applied in the next phase.

  • Filtration: Filter the mixture through a fluted filter paper to remove the hydrated salt complexes.

  • Concentration: Remove the low-boiling extraction solvent using a rotary evaporator under reduced pressure (e.g., 200 mbar at a 40 °C water bath temperature).

Phase 3: Short-Path Vacuum Distillation
  • Setup: Transfer the concentrated crude ester to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a multi-neck receiving cow, and a high-vacuum pump equipped with a cold trap.

  • Degassing: Apply the vacuum slowly at room temperature to degas the mixture and remove any residual trace extraction solvent.

  • Fractionation:

    • Forecut: Gradually increase the heating mantle temperature. Unreacted 1-hexanol (BP 157 °C at 1 atm) will distill first. Collect this fraction and monitor the vapor temperature.

    • Main Cut: Once the vapor temperature stabilizes at the calculated boiling point of hexyl 2-methoxyacetate under the specific vacuum pressure, switch the receiving flask to collect the pure target compound.

  • Validation Check (Purity): Analyze the main cut via GC-FID or ¹H-NMR. The chromatogram/spectrum must confirm the absence of the 1-hexanol hydroxyl peak and methoxyacetic acid carboxylate signatures.

Table 2: Distillation Fractionation Guide (Estimated at 0.5 mbar)

FractionVapor TemperaturePrimary CompositionAction
Degassing Cut < 30 °CResidual extraction solvent / WaterDiscard
Forecut 40–55 °C1-HexanolDiscard / Recycle
Main Cut 80–95 °CHexyl 2-methoxyacetateCollect as pure product
Residue N/A (Remains in flask)Heavy oligomers / Degraded catalystDiscard

Troubleshooting & Optimization

Table 3: Common Complications and Scientific Interventions

ObservationScientific CausalityCorrective Action
Persistent Emulsion during LLE Formation of surfactant-like micro-droplets due to trace unneutralized acid or overly vigorous shaking.Add saturated NaCl (brine) to increase the aqueous ionic strength, forcing phase separation via the "salting-out" effect[3].
Target Ester Yield is Low Base-catalyzed saponification of the ester linkage during the quenching phase.Ensure NaHCO₃ is used instead of strong bases (NaOH/KOH). Do not leave the organic phase in contact with the base for extended periods.
Product Darkens during Distillation Thermal degradation or oxidation due to excessive heating bath temperatures or an air leak in the vacuum system.Lower the heating bath temperature. Ensure vacuum integrity (< 1.0 mbar) to depress the boiling point sufficiently before applying heat[4].

References

  • Esterification in Ionic Liquids: The Influence of Solvent Basicity Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Vacuum Distillation Process (WO2009018390A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hexyl 2-methoxyacetate Synthesis

Welcome to the technical support resource for the synthesis of Hexyl 2-methoxyacetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Hexyl 2-methoxyacetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to address the most pressing challenges you may encounter.

Troubleshooting Guide: Enhancing Synthesis Yield

This section addresses specific problems encountered during the synthesis of hexyl 2-methoxyacetate, which is most commonly achieved via the Fischer-Speier esterification of 2-methoxyacetic acid and 1-hexanol.

Question 1: My reaction yield is consistently low (<65%). What are the primary factors limiting the formation of hexyl 2-methoxyacetate?

Answer:

Low yield in a Fischer esterification is almost always due to the reversible nature of the reaction.[1][2][3] The reaction between 2-methoxyacetic acid and 1-hexanol reaches an equilibrium that includes the starting materials, the desired ester, and water. To achieve high yields, you must actively shift this equilibrium toward the products.

Core Principle: Le Châtelier's Principle

The equilibrium can be manipulated by either removing a product as it forms or by increasing the concentration of a reactant.[2]

Troubleshooting Workflow for Low Yield

G start Low Yield (<65%) check_water Is water being effectively removed? start->check_water check_ratio Are you using an excess of one reactant? check_water->check_ratio Yes solution_water Implement/Optimize Water Removal (e.g., Dean-Stark, Molecular Sieves) check_water->solution_water No check_catalyst Is the catalyst active and appropriate? check_ratio->check_catalyst Yes solution_ratio Increase Stoichiometric Excess of 1-Hexanol (e.g., 3-10 eq.) check_ratio->solution_ratio No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Consider alternative catalysts (p-TsOH, Amberlyst-15) check_catalyst->solution_catalyst No/Unsure solution_temp Ensure reflux at the solvent's boiling point for adequate energy input. check_temp->solution_temp No G cluster_activation Activation cluster_addition Addition/Elimination cluster_product Product Formation RCOOH 2-Methoxyacetic Acid Protonated_RCOOH Protonated Acid (Activated Carbonyl) RCOOH->Protonated_RCOOH 1. Protonation Tetrahedral_Int1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int1 2. Nucleophilic Attack (1-Hexanol) Tetrahedral_Int2 Proton-Transferred Intermediate Tetrahedral_Int1->Tetrahedral_Int2 3. Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Int2->Protonated_Ester 4. Elimination of Water Ester Hexyl 2-Methoxyacetate Protonated_Ester->Ester 5. Deprotonation H2O_out H₂O H_plus_out H+ H_plus_in H+ ROH_in 1-Hexanol

Caption: Mechanism of Fischer-Speier Esterification.

The key step is the initial protonation of the carboxylic acid's carbonyl oxygen. [4]This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (1-hexanol). [4]

Q: Can I synthesize hexyl 2-methoxyacetate using a different method?

A: Yes, transesterification is a viable alternative, particularly if you start with a more volatile ester like methyl 2-methoxyacetate.

Transesterification: This reaction involves exchanging the alcohol group of an existing ester with a different alcohol. [5]The reaction can be catalyzed by either an acid or a base.

Methyl 2-methoxyacetate + 1-Hexanol ⇌ Hexyl 2-methoxyacetate + Methanol

To drive this equilibrium, you can use a large excess of 1-hexanol and distill off the low-boiling methanol (b.p. 64.7 °C) as it forms. [10]This method can sometimes be cleaner and avoid the production of water. [4]

References

  • Patsnap Eureka. (2025, April 1).
  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Reddit. (2020, February 13).
  • Chemical Synthesis Database. (2025, May 20).
  • Master Organic Chemistry. (2022, November 10).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Thompson Rivers University. (n.d.).
  • OperaChem. (2024, January 5).
  • The Organic Chemistry Tutor. (2016, December 28).
  • Angene Chemical. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Catalysts for 6'-Methoxy-2'-acetonaphthone Synthesis.
  • ResearchGate. (2014, March 26).
  • ResearchGate. (n.d.). Heterogeneous Kinetics and Residue Curve Map (RCM)
  • BenchChem. (2025). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.
  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • Loughborough University Research Repository. (2011, June 24).
  • MDPI. (2017, November 13). Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling.
  • Asian Journal of Chemistry. (2015, April 27).

Sources

Optimization

Technical Support Center: Hexyl 2-Methoxyacetate Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of Hexyl 2-methoxyacetate (CAS: 145747-16-6). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Hexyl 2-methoxyacetate (CAS: 145747-16-6). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of esterifying aliphatic ether-acids.

Synthesizing this specific molecule presents unique challenges. The presence of an ether linkage (-O-CH₃) adjacent to the carbonyl group, combined with the use of a primary aliphatic alcohol (1-hexanol), introduces competing side reactions under standard catalytic conditions. This guide provides field-proven methodologies, causality-driven troubleshooting, and quantitative data to ensure high-yield, high-purity synthesis[1].

Core Synthetic Workflows

To establish a self-validating system, you must choose a synthetic route that aligns with your purification capabilities. Below are the two most robust, step-by-step methodologies for synthesizing hexyl 2-methoxyacetate.

Method A: Acid-Catalyzed Fischer Esterification

This is the most common route but requires strict temperature and moisture control to prevent side reactions.

  • Charge Reactor: To a dry 500 mL round-bottom flask, add 2-methoxyacetic acid (1.0 eq) and 1-hexanol (1.2 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq) and 150 mL of anhydrous toluene. Causality:p-TsOH is chosen over H₂SO₄ because its lower acidity prevents the protonation and subsequent cleavage of the methoxy group.

  • Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110–115°C).

  • Monitoring: Monitor water collection in the trap. The reaction is a self-validating equilibrium; it is complete when water ceases to evolve (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to quench the acid and remove unreacted 2-methoxyacetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional vacuum distillation.

Method B: Base-Catalyzed Transesterification (Recommended)

This route avoids water generation entirely, bypassing the hydrolysis equilibrium and acid-catalyzed side reactions[2].

  • Charge Reactor: In a distillation apparatus, combine methyl 2-methoxyacetate (1.0 eq) and 1-hexanol (1.1 eq).

  • Catalyst Addition: Add sodium methoxide (NaOMe) (0.05 eq as a 25% solution in methanol).

  • Equilibrium Shift: Heat the mixture to 80–90°C. Continuously distill off the methanol byproduct. Causality: Removing the lower-boiling methanol drives the equilibrium forward according to Le Chatelier's principle[2].

  • Monitoring: Monitor the conversion via GC-MS. Stop heating when the methyl ester peak is fully consumed.

  • Workup: Neutralize the basic catalyst with a stoichiometric amount of glacial acetic acid.

  • Purification: Perform vacuum distillation to isolate pure hexyl 2-methoxyacetate.

Mechanistic Pathways & Side Reactions

Understanding the reaction network is critical for troubleshooting. The diagram below illustrates the desired pathways versus the parasitic side reactions that occur under suboptimal conditions.

MechanisticPathway Reactants 2-Methoxyacetic Acid + 1-Hexanol Target Hexyl 2-methoxyacetate (Target Product) Reactants->Target Mild Acid (p-TsOH) - H2O Side1 Hexyl Glycolate (Ether Cleavage) Reactants->Side1 Strong Acid (H2SO4) / Heat Demethoxylation Side2 Di-n-hexyl Ether (Self-Condensation) Reactants->Side2 Excess Hexanol / Acid Dehydration Side3 Methyl Methoxyacetate (Transesterification Route) Side3->Target 1-Hexanol / Base Catalyst - Methanol

Mechanistic pathway of Hexyl 2-methoxyacetate synthesis and major side reactions.

Quantitative Analysis of Reaction Conditions

The table below summarizes how catalyst selection directly dictates the distribution of the target ester versus side products.

Catalyst SystemReaction Temp (°C)Water RemovalTarget Ester Yield (%)Di-n-hexyl Ether (%)Hexyl Glycolate (%)
H₂SO₄ (conc., 5 mol%)130 - 140Dean-Stark58.518.212.4
p-TsOH (5 mol%)110 - 115Dean-Stark87.34.1< 1.0
NaOMe (Transesterification)80 - 90MeOH Distillation94.6Not DetectedNot Detected

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield or Purity of Target Ester GCMS Run GC-MS Analysis of Crude Mixture Start->GCMS Q1 High Di-n-hexyl Ether (m/z 186)? GCMS->Q1 Q2 High Hexyl Glycolate (m/z 160)? GCMS->Q2 Q3 High Unreacted Starting Materials? GCMS->Q3 Sol1 Reduce 1-Hexanol equivalents Lower reaction temp (<130°C) Q1->Sol1 Yes Sol2 Switch from H2SO4 to milder p-TsOH or Lewis Acid Q2->Sol2 Yes Sol3 Improve water removal (Dean-Stark or Mol Sieves) Q3->Sol3 Yes

Decision tree for troubleshooting low yields in Fischer esterification workflows.

Q: Why am I seeing a large byproduct peak identified as di-n-hexyl ether?

A: This is caused by the acid-catalyzed intermolecular dehydration (self-condensation) of 1-hexanol, which becomes highly favorable at elevated temperatures (>130°C)[3].

  • Causality: The hydroxyl group of 1-hexanol is protonated by the acid catalyst, creating a superior leaving group (water). A second 1-hexanol molecule acts as a nucleophile, attacking the oxonium intermediate to form the ether.

  • Resolution: Lower the reaction temperature by switching to a lower-boiling solvent (e.g., toluene instead of xylenes) and reduce the excess of 1-hexanol.

Q: GC-MS shows the presence of hexyl glycolate. How did I lose the methoxy group?

A: You are observing an ether cleavage (demethoxylation) side reaction.

  • Causality: Strong Brønsted acids (like concentrated H₂SO₄) protonate the ether oxygen of the methoxyacetate backbone. Subsequent nucleophilic attack by water or alcohol cleaves the methyl group, leaving a hydroxyl group on the acetate (forming a glycolate).

  • Resolution: Avoid harsh mineral acids. Switch to a milder organic acid like p-TsOH or utilize a Lewis acid catalyst (e.g., Titanium tetraisopropoxide) to protect the ether linkage.

Q: My reaction stalls at 60% conversion despite using excess 1-hexanol. What is the limiting factor?

A: Fischer esterification is a thermodynamic equilibrium. If water is not efficiently removed from the system, the reverse reaction (hydrolysis) will compete directly with esterification, stalling your conversion.

  • Resolution: Ensure your Dean-Stark apparatus is functioning correctly and that your solvent forms an efficient azeotrope with water. Alternatively, route the reflux condensate through a Soxhlet extractor filled with activated 4Å molecular sieves to chemically trap the water.

Q: Can I avoid water generation entirely to bypass the equilibrium issue?

A: Yes. By employing Method B (Transesterification) , you use methyl 2-methoxyacetate as your starting material[2].

  • Causality: Reacting the methyl ester with 1-hexanol in the presence of an alkali metal alkoxide (like NaOMe) generates methanol instead of water. Because methanol has a low boiling point (64.7°C), it can be easily distilled out of the reaction matrix, driving the reaction to >95% completion without the risk of acid-catalyzed ether cleavage or dihexyl ether formation[2].

References

  • Bringué, R., et al. "Conversion of 1-hexanol to di-n-hexyl ether on acidic catalysts". ResearchGate. Available at: [Link]

  • US Patent 6143920A. "Process for the preparation of methoxyacetic acid esters". Google Patents.
  • PubChem. "Hexyl 2-methoxyacetate | C9H18O3 | CID 542198". National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hexyl 2-methoxyacetate

Welcome to the technical support guide for the purification of Hexyl 2-methoxyacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Hexyl 2-methoxyacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specialty ester. The following troubleshooting guides and frequently asked questions are based on established scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Hexyl 2-methoxyacetate, providing probable causes and actionable solutions.

Issue 1: Persistent Acidity in the Final Product

Symptom: The purified Hexyl 2-methoxyacetate exhibits a low pH, often detected by a persistent sharp, vinegary odor, or analytical tests such as titration.

Probable Causes:

  • Incomplete Reaction: The esterification reaction between hexanol and methoxyacetic acid may not have gone to completion, leaving unreacted methoxyacetic acid.

  • Hydrolysis: The ester is susceptible to hydrolysis back to hexanol and methoxyacetic acid, especially in the presence of water and an acid catalyst.

  • Ineffective Neutralization: The washing or neutralization steps were insufficient to remove acidic impurities.

Step-by-Step Troubleshooting Protocol:

  • Aqueous Workup with Mild Base:

    • Rationale: To neutralize and remove acidic impurities like residual methoxyacetic acid or any acid catalyst used in the synthesis. A mild base is crucial to prevent saponification (base-catalyzed hydrolysis) of the desired ester.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step cautiously as CO₂ evolution can cause pressure buildup. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

      • Follow with a wash using a saturated sodium chloride solution (brine) to remove residual water and salts.[1]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Azeotropic Removal of Water:

    • Rationale: To drive the esterification equilibrium towards the product and prevent hydrolysis by removing water as it is formed.

    • Protocol: If residual starting materials are suspected, consider re-running the reaction or ensuring complete removal of water during the initial synthesis. This can be achieved using a Dean-Stark apparatus during the reaction.

  • Chromatographic Purification:

    • Rationale: For high-purity requirements, flash column chromatography can effectively separate the ester from acidic impurities.

    • Protocol:

      • Use a silica gel stationary phase.

      • Select an appropriate eluent system. A non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate is a good starting point. The polarity can be gradually increased to elute the desired ester while retaining the more polar acidic impurities on the column.

Workflow for Acid Impurity Removal

crude_product Crude Hexyl 2-methoxyacetate (with acidic impurities) dissolve Dissolve in Organic Solvent crude_product->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine Neutralizes acid dry Dry over Na₂SO₄ wash_brine->dry Removes water concentrate Concentrate dry->concentrate pure_product Purified Hexyl 2-methoxyacetate concentrate->pure_product crude_product Crude Product pre_treatment Neutralize and Dry crude_product->pre_treatment vacuum_distillation Vacuum Distillation pre_treatment->vacuum_distillation Reduces required temperature inert_atmosphere Under Inert Atmosphere (N₂ or Ar) vacuum_distillation->inert_atmosphere Prevents oxidation pure_product Pure, Stable Product inert_atmosphere->pure_product

Caption: Strategy to prevent product decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of Hexyl 2-methoxyacetate?

A1: The primary impurities are typically unreacted starting materials: hexanol and methoxyacetic acid. Side products can also form, including dihexyl ether from the dehydration of hexanol, especially under harsh acidic conditions. [2]Water is also a byproduct of the esterification reaction. [3] Q2: What is the recommended storage condition for Hexyl 2-methoxyacetate?

A2: It should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [4]Prolonged exposure to moisture should be avoided to prevent hydrolysis.

Q3: Can I use a strong base like sodium hydroxide for neutralization?

A3: It is generally not recommended. Strong bases like NaOH can cause saponification, which is the hydrolysis of the ester back to the alcohol and the carboxylate salt. A milder base like sodium bicarbonate is preferred. [1] Q4: What analytical techniques are best for assessing the purity of Hexyl 2-methoxyacetate?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the gold standard for determining the purity of volatile compounds like esters. [5][6]Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for structural confirmation and can be used for quantitative analysis (qNMR).

Q5: My product is a solid/liquid. Which is it supposed to be?

A5: The physical state can be either a solid or a liquid at room temperature. [4]This may depend on the purity of the sample.

Q6: Are there any specific safety precautions I should take when handling Hexyl 2-methoxyacetate?

A6: Yes, standard laboratory safety practices should be followed. It is advisable to wear protective gloves, eye protection, and work in a well-ventilated area. [4][10]The compound may cause skin and eye irritation. [7]

References

  • ResearchGate. (2018). How to remove acetic acid from an ester?[Link]

  • Unlu, D., & Hilmioglu, N. D. (2016). Removal of acetic acid from wastewater by esterification in the membrane reactor.
  • Techno Press. (2016). Removal of acetic acid from wastewater by esterification in the membrane reactor. [Link]

  • ResearchGate. (2025). Chemical Equilibrium and Reaction Kinetics of Heterogeneously Catalyzed n-Hexyl Acetate Esterification. [Link]

  • Reddit. (2024). What are the impurities in isoamyl acetate?[Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2008). Mastering the Reaction Is the Key to Successful Design of Heterogeneously Catalyzed Reactive Distillation: A Comprehensive Case Study of Hexyl Acetate Synthesis. [Link]

  • BASF. (2026).
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. [Link]

  • FUJIFILM Wako Chemicals. (2025).
  • Carl ROTH. (n.d.).
  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Merck Millipore. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Sigma-Aldrich. (2025).
  • OSHA. (n.d.). 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA)
  • ResearchGate. (n.d.). Hexyl acetate production (mM) over a 6 h transesterification reaction...[Link]

  • National Center for Biotechnology Information. (n.d.). Hexyl 2-methoxyacetate. PubChem Compound Database. [Link]

  • NormSplash. (2022).
  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). 2-methoxyethyl acetate, 3938-96-3. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

  • Chemical Synthesis Database. (2025). methyl 2-cyclohexyl-2-methoxyacetate. [Link]

  • Escarpment Labs. (2023). Decoding Ester Production in Yeast Fermentation. [Link]

  • Bellevue College. (n.d.). Synthesis of Esters.
  • FUJIFILM Wako. (n.d.).
  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Hexyl 2-methoxyacetate HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see analysts apply generic "fixes" to peak tailing without diagnosing the underlying physical chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see analysts apply generic "fixes" to peak tailing without diagnosing the underlying physical chemistry. Hexyl 2-methoxyacetate is a moderately lipophilic ester containing polar methoxy and carbonyl groups. This dual nature makes it uniquely susceptible to specific secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide abandons rigid troubleshooting templates in favor of a mechanistic, self-validating approach. We will isolate the root causes of peak tailing, explain the causality behind our interventions, and provide field-proven protocols to restore peak symmetry.

PART 1: Mechanistic Q&A (The "Why")

Q: Why does a neutral molecule like Hexyl 2-methoxyacetate exhibit peak tailing? A: A common pitfall in chromatography is assuming that only basic amines suffer from peak tailing. While Hexyl 2-methoxyacetate lacks an ionizable amine group, its ether and ester oxygen atoms possess lone electron pairs. These lone pairs act as strong hydrogen-bond acceptors. When these oxygens encounter unendcapped, acidic silanol groups ( Si−OH ) on the silica stationary phase, they form secondary hydrogen bonds, causing the analyte molecules to "drag" and elute with a prolonged trailing edge[1].

Q: Will lowering the mobile phase pH fix my tailing issue? A: No. In fact, it may make it worse. Lowering the pH is a standard fix for basic compounds because it neutralizes ionic interactions with ionized silanols ( Si−O− ). However, Hexyl 2-methoxyacetate is a neutral hydrogen-bond acceptor. If you lower the pH, you fully protonate the silica surface into Si−OH , which maximizes its capacity to act as a hydrogen-bond donor[1]. For this analyte, we must mask the silanols chemically, not ionically.

Q: How do metal impurities in the column contribute to this problem? A: Older "Type-A" silica columns contain trace metal impurities (like Iron and Aluminum) within the silica matrix. These metals withdraw electron density from adjacent silanol groups, turning them into highly acidic Brønsted acids[2]. These activated silanols form aggressively strong hydrogen bonds with the ester oxygens of Hexyl 2-methoxyacetate.

Mechanism Silica Type-A Silica Metals Metal Ions Silica->Metals contains Silanol Acidic Silanol Metals->Silanol activates Analyte Ester Oxygens Silanol->Analyte H-bonds Tailing Peak Tailing Analyte->Tailing delays

Logical relationship of metal impurities activating silanols to cause hydrogen bonding.

PART 2: Self-Validating Experimental Protocols (The "How")

In scientific troubleshooting, we do not guess; we introduce internal controls. Every protocol below is designed as a self-validating system , ensuring that the data itself proves the root cause.

Protocol 1: The Toluene Co-Injection Diagnostic (Chemistry vs. Physics)

Before changing columns or mobile phases, we must prove whether the tailing is caused by chemical interactions (hydrogen bonding) or system physics (dead volume/bad fittings)[3].

Step-by-Step Methodology:

  • Prepare the Probe: Spike your Hexyl 2-methoxyacetate sample vial with a trace amount of Toluene. Toluene is a purely non-polar, neutral hydrocarbon incapable of hydrogen bonding.

  • Execute the Run: Inject the co-spiked sample under your current baseline HPLC conditions.

  • Self-Validating Analysis:

    • Outcome A: If the Toluene peak is perfectly symmetrical (Tailing Factor Tf​≈1.0 ) but Hexyl 2-methoxyacetate tails ( Tf​>1.5 ), the issue is definitively chemical (silanol hydrogen bonding). Proceed to Protocol 2.

    • Outcome B: If both peaks tail equally, the issue is physical (extra-column dead volume, a void at the column head, or a poorly seated PEEK fitting)[4]. Proceed to the System Physics FAQs.

Workflow Start Peak Tailing: Hexyl 2-methoxyacetate Split Toluene Co-Injection (Self-Validating Control) Start->Split Chem Only Ester Tails (Chemical Interaction) Split->Chem Phys Both Peaks Tail (Physical Distortion) Split->Phys ChemFix Target: Silanol H-Bonding Use Type-B Endcapped Silica Chem->ChemFix PhysFix Target: System Dead Volume Check PEEK Fittings & Frits Phys->PhysFix

Diagnostic workflow using toluene co-injection to isolate tailing root causes.
Protocol 2: Stationary Phase Deactivation & Solvent Shielding

If Protocol 1 confirms a chemical issue, we must systematically eliminate the hydrogen bonding pathways.

Step-by-Step Methodology:

  • Upgrade the Stationary Phase: Swap the column to a high-purity, fully endcapped column[1]. Endcapping reagents (like trimethylsilyl) physically block analytes from reaching residual silanols.

  • Modify the Mobile Phase: Replace 50% of your Acetonitrile (ACN) organic modifier with Methanol (MeOH).

    • Causality: ACN is aprotic and does not interact with silanols. MeOH is a protic solvent that competitively hydrogen-bonds with the silica surface, effectively "shielding" the Hexyl 2-methoxyacetate from the active sites.

  • Elevate Temperature: Increase the column compartment temperature from 25°C to 40°C.

    • Causality: Higher thermal energy disrupts the weak secondary hydrogen bonds between the ester and the stationary phase, accelerating mass transfer.

PART 3: Quantitative Diagnostics (Data Presentation)

By applying Protocol 2, you should observe a measurable drop in the USP Tailing Factor ( Tf​ ). The table below summarizes the expected quantitative improvements when optimizing the method for Hexyl 2-methoxyacetate.

ConditionMobile Phase (Organic)Column ChemistryTemp (°C)USP Tailing Factor ( Tf​ )Diagnostic Outcome
Baseline 100% AcetonitrileType-A (Unendcapped)252.45 Severe silanol H-bonding
Intervention 1 100% AcetonitrileType-B (Endcapped)251.60 Reduced silanol activity
Intervention 2 50:50 ACN:MeOHType-B (Endcapped)251.35 Competitive H-bonding by MeOH
Intervention 3 50:50 ACN:MeOHType-B (Endcapped)401.08 Optimal mass transfer & shielding

PART 4: System Physics & Advanced Troubleshooting FAQs

Q: I ran the Toluene diagnostic, and both peaks tail. What system physics are responsible? A: This indicates extra-column band broadening or column degradation. The most common culprit is improperly seated tubing. If a PEEK fitting slips even 1 mm out of the column inlet, it creates a massive "dead volume" mixing chamber[3]. The sample band diffuses exponentially in this void before entering the column, which inherently manifests as peak tailing. Re-cut and re-seat all high-pressure fittings.

Q: My peaks are fronting (leading edge is wider) rather than tailing. What does this mean? A: Peak fronting is almost exclusively a symptom of mass overload or a collapsed column bed[5]. Because Hexyl 2-methoxyacetate has a lipophilic hexyl chain, it has limited solubility in highly aqueous mobile phases. If you inject a high concentration of the sample dissolved in 100% organic solvent into a 70% aqueous mobile phase, the analyte precipitates at the column head or causes "viscous fingering."

  • Self-Validating Fix: Plot Asymmetry Factor ( As​ ) against Injection Volume (1 µL, 2 µL, 5 µL, 10 µL). If As​ drops closer to 1.0 at lower volumes, mass overload is confirmed. Always match your sample diluent to your initial mobile phase conditions.

Q: Can I use an amine modifier (like Triethylamine) to fix the tailing? A: Adding Triethylamine (TEA) is an antiquated technique used to mask silanols for basic analytes[2]. Because TEA is a strong base, it binds to acidic silanols, blocking them. While it might marginally reduce hydrogen bonding for Hexyl 2-methoxyacetate, TEA permanently alters the column chemistry and causes severe ion suppression if you are using LC-MS. Upgrading to a modern Type-B endcapped column is the scientifically rigorous solution.

References

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? - Chromatography Online. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. URL:[Link]

  • Why Do Peaks Tail? - LCGC (via Scribd). URL:[Link]

  • HPLC Calculator & Troubleshooting - Khemit. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Impurity Removal for Hexyl 2-Methoxyacetate

Welcome to the Technical Support Center for the synthesis and purification of (CAS: 145747-16-6) [1]. This guide is designed for researchers, scientists, and drug development professionals who require high-purity ester p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (CAS: 145747-16-6) [1]. This guide is designed for researchers, scientists, and drug development professionals who require high-purity ester products for downstream applications or volatile organic compound (VOC) profiling [2].

Hexyl 2-methoxyacetate is typically synthesized via the biocatalytic transesterification of 1-hexanol with methyl methoxyacetate (MMA) using immobilized lipases like Candida antarctica Lipase B (CALB), or through traditional Fischer esterification [3]. Achieving >98% GC purity requires a self-validating purification system that systematically eliminates unreacted alcohols, acyl donors, biocatalysts, and solvents based on their distinct physicochemical properties.

Purification Workflow

G Start Crude Hexyl 2-methoxyacetate (Hexanol, MMA, Toluene, Catalyst) Filtration Step 1: Filtration (Remove Solid Catalyst/Molecular Sieves) Start->Filtration Vacuum Filter Evaporation Step 2: Rotary Evaporation (Remove Toluene & MMA) Filtration->Evaporation 40-50°C, Reduced Pressure Washing Step 3: Aqueous Washing (Remove Water-Soluble Impurities) Evaporation->Washing NaHCO3 / Brine Wash Distillation Step 4: Fractional Distillation (Separate Hexanol & Target Ester) Washing->Distillation High Vacuum Distillation Pure Pure Hexyl 2-methoxyacetate (>98% GC Purity) Distillation->Pure Collect Target Fraction

Workflow for the purification of hexyl 2-methoxyacetate from crude synthesis mixtures.

Physicochemical Properties for Separation Design

To design an effective, self-validating purification system, we must leverage the thermodynamic and solubility differences between the target molecule and its common impurities.

CompoundRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C)Aqueous Solubility
Hexyl 2-methoxyacetate Target Product174.24~215 - 225Insoluble
1-Hexanol Reactant / Alcohol102.17157Slightly Soluble
Methyl methoxyacetate Reactant / Acyl Donor104.10129 - 130Soluble
Methoxyacetic acid Reactant / Acyl Donor90.08202 - 204Miscible
Toluene Common Solvent92.14110.6Insoluble

Troubleshooting Guides & FAQs

Q1: My GC-FID analysis shows a significant peak for unreacted 1-hexanol. How can I selectively remove it? Expertise & Experience: 1-Hexanol has a boiling point of 157 °C, which is significantly lower than that of hexyl 2-methoxyacetate (estimated >215 °C due to the heavy hexyl chain and methoxy group). If the reaction was pushed to near completion (e.g., using a 2:1 molar ratio of ester to alcohol, as is standard in biocatalytic setups [3]), the residual amount should be low but persistent. Solution: The most reliable method is fractional distillation under high vacuum. Because the boiling point difference between 1-hexanol and the target ester is >50 °C, a short-path distillation apparatus will easily separate the two. Collect the early fractions (head) to strip the hexanol. You can self-validate the success of this step by running a quick 1 H NMR on the main fraction: the disappearance of the triplet at ~3.6 ppm (corresponding to the -CH 2​ -OH protons of hexanol) confirms complete removal.

Q2: What is the best way to remove residual (MMA) or methoxyacetic acid without hydrolyzing my product? Expertise & Experience: MMA is highly volatile (BP 129-130 °C) [4] and water-soluble. Methoxyacetic acid is less volatile but highly miscible in water. Strong bases will hydrolyze your newly formed ester, destroying your yield. Solution: For MMA, rotary evaporation at 50 °C under reduced pressure is highly effective. For methoxyacetic acid, perform a mild aqueous wash. Wash the organic layer with a cold, dilute saturated sodium bicarbonate (NaHCO 3​ ) solution. The weak base neutralizes the acid into a water-soluble sodium salt without being nucleophilic enough to cleave the hexyl 2-methoxyacetate ester linkage.

Q3: I synthesized the ester using Candida antarctica Lipase B (CALB). How do I ensure no protein contamination remains? Expertise & Experience: Immobilized enzymes like CALB (often supported on macroscopic acrylic resins) do not dissolve in organic solvents like toluene. However, mechanical agitation can create fine particulate matter. Solution: Simple vacuum filtration through a medium-porosity glass frit or a Celite pad is sufficient. Do not apply high heat before filtration, as this can denature the enzyme and leach soluble protein fragments into your mixture. Wash the filter cake with a small amount of fresh toluene to recover any product trapped in the resin pores.

Q4: My final product has a yellowish tint. What is causing this and how do I clear it? Expertise & Experience: Hexyl 2-methoxyacetate should be a clear, colorless liquid. A yellowish tint usually indicates trace oxidation of the alcohol, polymerization of impurities, or leaching from the enzyme support/molecular sieves during prolonged heating at 60 °C. Solution: Pass the crude organic mixture through a short plug of activated carbon and silica gel before the final distillation. The activated carbon will adsorb the conjugated colored impurities via pi-pi interactions, while the silica will trap highly polar trace contaminants.

Step-by-Step Experimental Protocol: Standard Purification Workflow

This protocol is designed as a self-validating loop. You will start with a crude mixture containing hexyl 2-methoxyacetate, toluene, unreacted 1-hexanol, methyl methoxyacetate, and immobilized CALB enzyme.

Step 1: Catalyst and Sieve Removal

  • Allow the reaction mixture to cool to room temperature (20-25 °C).

  • Set up a vacuum filtration apparatus using a Buchner funnel and a medium-porosity glass frit.

  • Filter the crude mixture to remove the immobilized CALB and 4 Å molecular sieves.

  • Rinse the filter cake with 2 × 10 mL of toluene to ensure complete recovery of the ester. Validation: The filtrate should be completely free of visible particulate matter.

Step 2: Solvent and Light Impurity Stripping

  • Transfer the filtrate to a round-bottom flask.

  • Attach the flask to a rotary evaporator. Set the water bath to 40 °C and apply a moderate vacuum to remove the toluene solvent (BP 110.6 °C).

  • Once the toluene has distilled over, increase the water bath temperature to 50 °C and lower the pressure further to remove residual methyl methoxyacetate (BP 129-130 °C). Validation: The volume of the liquid in the flask should stabilize, indicating all highly volatile components have been stripped.

Step 3: Aqueous Washing (Acid Neutralization)

  • Re-dissolve the concentrated residue in a water-immiscible solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash with 1 equal volume of cold, saturated NaHCO 3​ solution. Caution: Vent the funnel frequently to release CO 2​ gas generated by the neutralization of any residual methoxyacetic acid.

  • Wash with 1 equal volume of saturated NaCl (brine) solution to break any micro-emulsions.

  • Collect the organic layer and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ) for 15 minutes.

  • Filter off the drying agent and evaporate the solvent.

Step 4: Fractional Distillation

  • Transfer the dried, concentrated crude ester to a short-path distillation setup.

  • Apply a high vacuum (e.g., < 1 mbar).

  • Gradually increase the heat. Discard the first fraction (head), which will contain any residual 1-hexanol.

  • Collect the main fraction corresponding to Hexyl 2-methoxyacetate. Validation: Verify purity via GC-FID or 1 H NMR. The integration of the terminal methyl group of the hexyl chain (triplet, ~0.9 ppm, 3H) should perfectly match the integration of the methoxy group (singlet, ~3.4 ppm, 3H).

References

  • Song, J., et al. "GC/MS coupled with MOS e-nose and flash GC e-nose for volatile characterization of Chinese jujubes as affected by different drying methods". Food Chemistry, PubMed. Available at:[Link]

  • KTH Royal Institute of Technology. "Enzymatic Cascade for Dynamic Kinetic Resolution of Amines". DiVA Portal. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Hexyl 2-Methoxyacetate Decomposition

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with functionalized esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with functionalized esters. Hexyl 2-methoxyacetate (CAS: 145747-16-6) is a specialized molecule whose unique physical and chemical properties[1] make it highly valuable, yet distinctly susceptible to degradation. Unlike standard aliphatic acetates, the presence of the α -methoxy group fundamentally alters the electronic landscape of the carbonyl center. This guide deconstructs the causality behind its decomposition and provides self-validating protocols to ensure experimental integrity.

The Mechanistic Causality of Decomposition (E-E-A-T)

To troubleshoot degradation, we must first understand the molecular vulnerabilities. The primary decomposition pathway for Hexyl 2-methoxyacetate is hydrolysis , which yields methoxyacetic acid and 1-hexanol[2].

The α -Heteroatom Effect: The oxygen atom in the methoxy group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent carbonyl carbon, increasing its partial positive charge ( δ+ ). Consequently, the carbonyl carbon becomes highly electrophilic and significantly more susceptible to nucleophilic attack by water or hydroxide ions compared to unsubstituted esters. This base-catalyzed hydrolysis typically proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)[2]. The α -site solvates the hydroxide ion, stabilizing the initial state and driving the reaction forward[2].

Mechanism Ester Hexyl 2-methoxyacetate + OH⁻ / H₂O Tetrahedral Tetrahedral Intermediate (Alkoxide) Ester->Tetrahedral Nucleophilic Attack Products Methoxyacetic Acid + 1-Hexanol Tetrahedral->Products Leaving Group Departure

Fig 1: BAc2 Hydrolysis Mechanism of Hexyl 2-methoxyacetate.

Troubleshooting FAQs: Field-Proven Insights

Q: We observe a steady decline in Hexyl 2-methoxyacetate purity during ambient storage, with a broad peak appearing in LC-MS. What is happening? A: You are observing ambient hydrolysis driven by moisture ingress. Even trace water in the headspace of a storage vessel can initiate neutral or slightly acidic hydrolysis over time[3]. The broad peak is methoxyacetic acid, which exhibits poor peak shape on standard reverse-phase columns without acidic modifiers. Causality: The α -methoxy group stabilizes the transition state during nucleophilic attack, accelerating degradation even at neutral pH[2]. Solution: Store the compound strictly sealed in a dry environment at room temperature, preferably backfilled with Argon or Nitrogen.

Q: During formulation in methanol, the concentration of the ester drops rapidly, and a new volatile peak appears on GC-FID. Is this thermal degradation? A: No, this is transesterification . Alcohols like methanol act as potent nucleophiles. The electrophilic nature of the methoxyacetate carbonyl accelerates the formation of the tetrahedral intermediate, leading to the displacement of the hexyl group. The new volatile peak is methyl methoxyacetate[4], and 1-hexanol is released as a byproduct. Solution: Avoid primary and secondary alcoholic solvents. Switch to anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Q: We are trying to purify the ester via silica gel column chromatography, but recovery is <50%. Why? A: Standard silica gel is slightly acidic (pH ~4.5-5.5). The high surface area, combined with trace water in the eluent, catalyzes the AAc2 (Acid-catalyzed Acyl Cleavage) hydrolysis pathway. Solution: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic active sites, or switch to neutral alumina.

Diagnostic Workflow

When degradation is detected, follow this logic tree to isolate the root cause.

DiagnosticWorkflow Start Detect Hexyl 2-methoxyacetate Degradation SolventCheck Check Solvent Type Start->SolventCheck Protic Protic Solvent (e.g., MeOH, EtOH) SolventCheck->Protic Aprotic Aprotic Solvent (e.g., THF, DCM) SolventCheck->Aprotic WaterCheck Karl Fischer Titration (Moisture Check) HighWater Moisture > 0.05% WaterCheck->HighWater LowWater Moisture < 0.05% WaterCheck->LowWater Transesterification Diagnosis: Transesterification Protic->Transesterification Aprotic->WaterCheck Hydrolysis Diagnosis: Hydrolysis (BAc2/AAc2) HighWater->Hydrolysis Thermal Diagnosis: Thermal/Oxidative LowWater->Thermal

Fig 2: Diagnostic workflow for identifying the root cause of ester degradation.

Quantitative Data: Degradation Signatures

To accurately troubleshoot, you must be able to identify the degradation products. Below is a summary of the expected analytical signatures.

Degradation PathwayTrigger ConditionPrimary DegradantsGC-MS Signature (m/z)LC-MS Signature ([M-H]⁻)
Hydrolysis Moisture >0.05%, pH extremesMethoxyacetic Acid, 1-Hexanol90 (Acid), 102 (Alcohol)89 (Acid)
Transesterification Methanol/Ethanol solventMethyl/Ethyl Methoxyacetate104 (Methyl ester)N/A (Poor ionization)
Thermal Cleavage Prolonged heat >150°CMethoxyacetic Acid, 1-Hexene84 (Alkene)89 (Acid)

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical methods, you must be able to intentionally generate the degradation products to serve as analytical standards. This ensures your chromatographic method can actually resolve the intact ester from its degradants.

Protocol: Controlled Base-Catalyzed Hydrolysis for Standard Generation

Purpose: To synthesize a reference mixture of Hexyl 2-methoxyacetate, methoxyacetic acid, and 1-hexanol to validate HPLC/GC resolution. This adapts standard LiOH hydrolysis methodologies utilized for methoxyacetates[5].

Materials:

  • Hexyl 2-methoxyacetate (>97% purity)

  • Lithium hydroxide monohydrate (LiOH·H₂O)[5]

  • Tetrahydrofuran (THF) / Water (9:1 v/v)

  • 1M HCl (aq)

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg of Hexyl 2-methoxyacetate in 5 mL of the THF/Water (9:1) mixture in a 20 mL scintillation vial at room temperature[5].

  • Initiation: Add 1.1 equivalents of LiOH·H₂O. The basic environment will immediately initiate the BAc2 mechanism[2].

  • Reaction: Stir the mixture at room temperature for exactly 2 hours to achieve partial conversion.

  • Quenching (Validation Step): Extract a 100 µL aliquot and neutralize it with 100 µL of 1M HCl. This instantly stops the hydrolysis, locking the ester-to-acid ratio and preventing further degradation during analysis.

  • Analysis: Dilute the quenched aliquot 1:10 in acetonitrile and inject it into the LC-MS or GC-MS.

  • Self-Validation: You must observe three distinct peaks: the remaining intact ester, 1-hexanol, and methoxyacetic acid. If methoxyacetic acid co-elutes with the solvent front, adjust your mobile phase to include 0.1% Formic Acid to ensure the acid is fully protonated and retained on the C18 column.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 542198, Hexyl 2-methoxyacetate". PubChem.[Link]

  • U.S. Environmental Protection Agency. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC". EPA NEPIS. [Link]

  • European Patent Office. "METHOD FOR PREPARING METHYL ESTER COMPOUND (EP 4438587 A1)". Espacenet.[Link]

  • Chemistry Stack Exchange. "LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?". Stack Exchange Network.[Link]

  • Koshikari, Yoshiki. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry". National Institute of Informatics (NII). [Link]

Sources

Reference Data & Comparative Studies

Validation

"Hexyl 2-methoxyacetate" as an alternative to 2-methoxyethyl acetate

The phase-out of 2-methoxyethyl acetate (EGMEA) due to its severe reproductive toxicity has forced formulators in the semiconductor, pharmaceutical, and coatings industries to seek safer, high-performance solvent alterna...

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Author: BenchChem Technical Support Team. Date: April 2026

The phase-out of 2-methoxyethyl acetate (EGMEA) due to its severe reproductive toxicity has forced formulators in the semiconductor, pharmaceutical, and coatings industries to seek safer, high-performance solvent alternatives. While Propylene Glycol Monomethyl Ether Acetate (PGMEA) has become the globally recognized industry standard [1], niche chemicals such as Hexyl 2-methoxyacetate (HMA) are occasionally queried as potential drop-in replacements.

As an Application Scientist, evaluating a solvent replacement requires looking beyond basic solvency. We must interrogate the molecule's physicochemical performance and its in vivo metabolic fate. This guide objectively compares HMA against the legacy solvent (EGMEA) and the industry standard (PGMEA), revealing why HMA fails as a viable alternative due to a critical toxicological flaw: the "Trojan Horse" effect.

Physicochemical & Performance Comparison

A successful solvent replacement must match the evaporation profile and Hansen Solubility Parameters of the original chemical to ensure uniform film formation and prevent residual solvent trapping. EGMEA was historically prized for its moderate boiling point (145 °C) and excellent solvency for polar resins.

HMA (CAS 145747-16-6) features a bulky, hydrophobic hexyl chain [2]. This structural modification drastically increases its molecular weight and boiling point, depressing its vapor pressure to levels unsuitable for precision spin-coating or rapid-drying applications. Conversely, PGMEA (CAS 108-65-6) perfectly mimics the thermal and evaporative properties of EGMEA without the associated hazards [1].

Table 1: Comparative Physicochemical and Toxicological Metrics

Property / Metric2-Methoxyethyl Acetate (EGMEA)Hexyl 2-Methoxyacetate (HMA)Propylene Glycol Monomethyl Ether Acetate (PGMEA)
CAS Number 110-49-6145747-16-6108-65-6
Molecular Weight 118.13 g/mol 174.24 g/mol 132.16 g/mol
Boiling Point 145 °C~210 °C (Estimated)146 °C
Evaporation Rate (BuAc=1) 0.30< 0.05 (Very Slow)0.33
Primary Toxic Metabolite 2-Methoxyacetic Acid (MAA)2-Methoxyacetic Acid (MAA)None (Forms a safe ketone)
Regulatory Status Restricted (Repr. 1B)Unregulated (Data Gap)Industry Standard (Safe)

Mechanistic Toxicology: The "Trojan Horse" Effect

The causality behind EGMEA's toxicity is well-documented: upon systemic absorption, esterases hydrolyze EGMEA into 2-methoxyethanol. This intermediate is subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into 2-methoxyacetic acid (MAA) , a potent teratogen that causes severe developmental and reproductive harm [3].

When evaluating HMA as an alternative, we must analyze its metabolic pathway. HMA is an ester formed from 1-hexanol and 2-methoxyacetic acid. When HMA enters the bloodstream, hepatic carboxylesterases (CES1/CES2) rapidly cleave the ester bond. This hydrolysis directly liberates MAA.

Therefore, HMA is not a safe alternative; it is a metabolic "Trojan Horse." It bypasses the ADH/ALDH oxidation steps and directly delivers the teratogenic pharmacophore (MAA) into the system. In contrast, PGMEA hydrolyzes to 1-methoxy-2-propanol (a secondary alcohol), which is oxidized into a harmless, rapidly excreted ketone (1-methoxy-2-propanone) [1].

MetabolicPathways cluster_EGMEA Legacy: EGMEA Pathway cluster_HMA Proposed: HMA Pathway cluster_PGMEA Standard: PGMEA Pathway EGMEA EGMEA (2-Methoxyethyl acetate) ME 2-Methoxyethanol EGMEA->ME Esterase (Hydrolysis) MAA1 2-Methoxyacetic Acid [Teratogen / Repr. 1B] ME->MAA1 ADH / ALDH (Oxidation) HMA Hexyl 2-methoxyacetate (HMA) Hexanol 1-Hexanol (Byproduct) HMA->Hexanol Esterase MAA2 2-Methoxyacetic Acid [Teratogen / Repr. 1B] HMA->MAA2 Esterase (Direct Cleavage) PGMEA PGMEA (Industry Standard) PGME 1-Methoxy-2-propanol PGMEA->PGME Esterase (Hydrolysis) Ketone 1-Methoxy-2-propanone [Safe / Excreted] PGME->Ketone ADH (Oxidation)

Fig 1. Comparative metabolic pathways highlighting the generation of teratogenic MAA.

Experimental Workflows for Solvent Validation

To empirically validate the unsuitability of HMA, the following self-validating protocols are designed to test both its toxicological liability and its physical performance.

Protocol A: In Vitro Hepatic Microsomal Hydrolysis Assay

Causality: Systemic toxicity of novel ester solvents is dictated by their hydrolysis products. By exposing HMA to Human Liver Microsomes (HLMs), we simulate first-pass hepatic metabolism. If HMA directly cleaves into MAA, it validates the "Trojan Horse" hypothesis.

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing a NADPH regenerating system.

  • Incubation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding HMA, EGMEA, or PGMEA to a final concentration of 50 µM.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (MAA-d3).

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the formation rate of 2-methoxyacetic acid (MAA).

Protocol B: Spin-Coating Film Thickness & Solvent Retention Analysis

Causality: A viable alternative must evaporate cleanly. HMA’s heavy hexyl tail drastically lowers its vapor pressure. This protocol uses ellipsometry and Thermogravimetric Analysis (TGA) to determine if HMA remains trapped within the polymer matrix, which would cause unwanted plasticization and film failure.

  • Formulation: Dissolve a standard novolac resin at 15 wt% in three separate solvent systems: EGMEA, PGMEA, and HMA.

  • Application: Dispense 2 mL of each polymer solution onto clean 4-inch silicon wafers.

  • Spin-Coating: Spin-coat the wafers at 3000 rpm for 45 seconds using a precision spin coater.

  • Baking: Perform a soft bake on a hotplate at 100 °C for 90 seconds to drive off residual solvent.

  • Metrology: Measure the resulting film thickness and uniformity across 9 distinct points using spectroscopic ellipsometry.

  • Retention Analysis: Scrape the cured film and perform TGA, heating from 25 °C to 200 °C at 10 °C/min to quantify trapped residual solvent by mass loss.

Conclusion & Verdict

Hexyl 2-methoxyacetate (HMA) is fundamentally flawed as an alternative to 2-methoxyethyl acetate (EGMEA). Physically, its extended alkyl chain results in a sluggish evaporation rate that compromises film integrity in precision coating applications. Toxicologically, it acts as a direct pro-drug for 2-methoxyacetic acid, offering zero safety advantage over the legacy solvent it attempts to replace. PGMEA remains the only scientifically validated, high-performance, and non-reprotoxic alternative for these applications.

References

  • Environment and Climate Change Canada. "Proposed Risk Management Approach for Ethanol, 2-methoxy-, acetate (2-MEA)". Canada.ca. URL:[Link]

  • Social and Economic Council (SER). "Methoxyethanol and Methoxyethyl Acetate Toxicity Review". SER.nl. URL:[Link]

Comparative

Comparative Odor Profiling and Volatile Characterization of Hexyl 2-Methoxyacetate

Executive Summary & Chemical Context In the highly nuanced field of flavor and fragrance chemistry, the identification and application of novel volatile organic compounds (VOCs) drive innovation in product development. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the highly nuanced field of flavor and fragrance chemistry, the identification and application of novel volatile organic compounds (VOCs) drive innovation in product development. Hexyl 2-methoxyacetate (CAS: 145747-16-6) is an emerging aliphatic ester identified as a critical aroma-active compound in complex biological matrices. Recent metabolomic profiling has isolated this compound in native Starmerella bacillaris yeast fermentations of Tannat wines and in the roasted maize matrices of traditional Mexican pinole[1].

Unlike traditional unsubstituted aliphatic esters, the inclusion of an ether linkage (methoxy group) on the acetate headgroup fundamentally alters the molecule's dipole moment, volatility, and olfactory receptor binding affinity. This guide provides a rigorous, data-backed comparative analysis of Hexyl 2-methoxyacetate against industry-standard structural analogs, equipping formulation scientists with the mechanistic insights needed for advanced fragrance design.

Structural Analogs & Comparative Olfactory Mechanisms

To understand the utility of Hexyl 2-methoxyacetate, it must be benchmarked against its closest structural and functional alternatives. The olfactory perception of these esters is dictated by the balance between their lipophilic carbon tails and polar headgroups.

  • Hexyl 2-Methoxyacetate (Target): Features a six-carbon aliphatic chain and a methoxy-substituted acetate head. The ether oxygen introduces a secondary hydrogen-bond acceptor site. This results in a complex profile that bridges fresh fruitiness with subtle, roasted, sweet, and fermented nuances[1].

  • Hexyl Acetate (Alternative 1): The industry standard for crisp, green-fruity top notes (CAS: 142-92-7)[2]. Lacking the methoxy group, it is highly volatile and delivers a sharp, linear apple/pear aroma. It is highly diffusive but lacks the "fuzzy" or fermented depth of its methoxy counterpart[2].

  • Ethyl 2-Methoxyacetate (Alternative 2): A shorter-chain analog (CAS: 3938-96-3). While it retains the methoxyacetate headgroup, the two-carbon ethyl tail drastically increases its vapor pressure. It presents a highly ethereal, solvent-like fruity profile and is more commonly utilized as a chemical intermediate or solvent rather than a primary fine fragrance modifier[3].

Quantitative Odor Comparison Table
CompoundCAS NumberMolecular WeightPrimary Odor DescriptorsVolatility / TenacityPrimary Application
Hexyl 2-Methoxyacetate 145747-16-6174.24 g/mol Sweet, fermented fruit, roasted nuance, complexModerate (Heart/Top bridge)Wine accords, gourmand/roasted profiles
Hexyl Acetate 142-92-7144.21 g/mol Crisp green apple, unripe pear, juicyHigh (Top note, 2-5 hrs)Orchard fruit accords, citrus lifting
Ethyl 2-Methoxyacetate 3938-96-3118.13 g/mol Ethereal, sharp fruity, solvent-likeVery High (Fleeting)Industrial solvent, trace ethereal modifier

Experimental Methodology: Tri-Modal Volatile Analysis

To objectively quantify the differences between these compounds, we utilize a self-validating analytical architecture. Relying solely on human olfaction introduces subjective bias, while relying solely on Mass Spectrometry (MS) ignores the non-linear nature of human odor perception thresholds. Therefore, we employ a Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , Olfactometry (GC-O) , and an Electronic Nose (E-Nose) .

Self-Validating System Architecture

Every step of this protocol is designed to validate itself without external reliance:

  • Internal Standardization: 2-Octanol is added to the sample matrix at a known concentration. All MS peak areas are normalized against this internal standard, eliminating errors from extraction efficiency variations.

  • Retention Index (RI) Calibration: A C7-C30 n-alkane series is injected under identical conditions to calculate Kovats Retention Indices. This ensures that chromatographic shifts do not lead to misidentification.

  • Sensory-Instrumental Cross-Validation: The E-Nose sensor array data is mapped against human GC-O descriptors using Principal Component Analysis (PCA), ensuring that electronic sensor responses directly correlate with human olfactory reality.

Step-by-Step Protocol
  • Matrix Preparation: Prepare 10 mL of a standardized 10% ethanol/water matrix (pH 3.5) in a 20 mL headspace vial. Spike the matrix with 50 µg/L of the target ester and 10 µg/L of 2-octanol (Internal Standard).

  • HS-SPME Extraction:

    • Causality: We select a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The tri-phase coating is critical because the PDMS captures the non-polar hexyl tails, while the DVB/CAR phases capture the polar methoxyacetate headgroups. A single-phase fiber would bias the extraction.

    • Execution: Incubate the vial at 40°C for 15 minutes, then expose the fiber to the headspace for 30 minutes under constant agitation (250 rpm).

  • Chromatographic Separation: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Use a polar PEG (Polyethylene Glycol) capillary column (30m x 0.25mm x 0.25µm) to ensure adequate resolution of the polar ether linkages.

  • Tri-Modal Detection: Split the column effluent 1:1:1 using a microfluidic splitter to the MS (for chemical ID), the Olfactometric port (humidified, for human sniffing), and the MOS E-Nose array.

Analytical Workflow Visualization

G Sample Sample Matrix Preparation (Esters + 2-Octanol IS) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Volatilization (40°C) GC Gas Chromatography (PEG Capillary Column) SPME->GC Thermal Desorption Split Microfluidic Effluent Splitter GC->Split MS Mass Spectrometry (Quantification & ID) Split->MS Olf Olfactometry (GC-O) (Human Thresholding) Split->Olf ENose Electronic Nose (MOS Sensor Array) Split->ENose Data Multivariate Data Analysis (PCA & Cross-Validation) MS->Data Peak Area/RI Olf->Data Odor Intensity ENose->Data Sensor Resistance

Figure 1: Self-validating tri-modal analytical workflow for the comparative profiling of fragrance esters.

Experimental Results & E-Nose Profiling

When subjected to the E-Nose Metal Oxide Semiconductor (MOS) array, Hexyl 2-methoxyacetate exhibits a distinct sensor response pattern compared to its analogs. According to studies on roasted matrices[1], specific MOS sensors (such as T30/1 and P30/1) are highly responsive to compounds that bridge sweet, fruity, and roasted/fermented characteristics.

E-Nose Sensor Response Data (Normalized Resistance ∆R/R0)
Sensor IDTarget AffinityHexyl 2-MethoxyacetateHexyl AcetateEthyl 2-Methoxyacetate
T30/1 Polar / Sweet / RoastedHigh (0.85) Low (0.21)Moderate (0.55)
P10/2 Aliphatic / GreenModerate (0.45)Very High (0.92) Low (0.15)
P30/1 Ethereal / FermentedHigh (0.78) Low (0.18)Very High (0.88)
PA/2 Broad Spectrum OrganicsModerate (0.60)High (0.75)Moderate (0.50)

Data Synthesis & Causality: The data clearly demonstrates the dual-nature of Hexyl 2-methoxyacetate. It triggers the P10/2 sensor (due to its six-carbon aliphatic tail, shared with Hexyl acetate) but also strongly triggers the T30/1 and P30/1 sensors (due to its polar ether linkage, shared with Ethyl 2-methoxyacetate). This empirical data validates the human GC-O descriptors: Hexyl 2-methoxyacetate successfully anchors the ethereal, sweet/fermented notes of a methoxyacetate to the substantive, green-fruity body of a hexyl ester.

Conclusion & Formulation Applications

For drug development professionals formulating palatable oral suspensions, or fragrance chemists designing complex gourmand/wine accords, Hexyl 2-methoxyacetate offers a sophisticated alternative to standard aliphatic esters. While Hexyl acetate[2] remains unparalleled for immediate, sharp green-apple impact, it lacks structural complexity. Conversely, Ethyl 2-methoxyacetate[3] is too fleeting and solvent-like for sustained release. Hexyl 2-methoxyacetate occupies the optimal physicochemical middle-ground, providing a self-modulating, complex fruity-roasted profile with excellent heart-note tenacity.

References

  • Sigma-Aldrich.Hexyl 2-methoxyacetate | 145747-16-6.
  • OENO One.Pilot-scale assessment of native Uruguayan yeast strains for Tannat wine fermentation.
  • SciELO.Pinole from Sierra Tarahumara, Chihuahua, México: sensory characterization and correlation with odour profile and volatile compounds.
  • Scentspiracy.Hexyl Acetate (142-92-7): Green Apple & Pear Profile – Fragrance Ingredient.
  • Scent.vn.2-Methoxy ethyl acetate CAS# 3938-96-3: Odor profile, Molecular properties, Regulation.

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Hexyl 2-Methoxyacetate

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Hexyl 2-methoxyacetate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Hexyl 2-methoxyacetate (CAS No. 145747-16-6), an ester valued for its specific physicochemical properties, serves as a crucial building block in various synthetic pathways. The selection of a synthetic route can dramatically impact yield, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing Hexyl 2-methoxyacetate, supported by experimental data and protocols to inform your selection process.

Introduction to Hexyl 2-Methoxyacetate

Hexyl 2-methoxyacetate is an organic ester with the linear formula C₉H₁₈O₃.[1] Its structure, combining a hexyl chain with a methoxyacetate group, imparts a unique balance of lipophilicity and polarity. This characteristic is particularly useful in the development of active pharmaceutical ingredients (APIs), where modifying a molecule's ester moiety can enhance properties like membrane permeability and bioavailability.[2] This guide will benchmark the two most prevalent synthesis routes: the classic Fischer-Speier esterification and the versatile transesterification process, alongside a discussion of modern catalytic alternatives.

Methodology 1: Fischer-Speier Esterification

This foundational method in organic chemistry involves the direct, acid-catalyzed reaction of a carboxylic acid with an alcohol.[3] For the synthesis of Hexyl 2-methoxyacetate, this translates to the reaction between methoxyacetic acid and 1-hexanol.

Causality and Experimental Choices

The Fischer esterification is an equilibrium-controlled process.[4] The reaction mechanism begins with the protonation of the carbonyl oxygen on methoxyacetic acid by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, p-TsOH).[4] This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 1-hexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester.[3]

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:

  • Use of an Excess Reactant: Employing an excess of the less expensive reactant, usually the alcohol (1-hexanol), drives the reaction forward according to Le Châtelier's principle.[4]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis). This is elegantly achieved using a Dean-Stark apparatus, where water is azeotropically distilled with a solvent like toluene.[2][5]

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Methoxyacetic Acid (98%)

  • 1-Hexanol (98%)

  • Sulfuric Acid (98%, concentrated) or p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Reactor Setup:

  • Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, a reflux condenser, and a heating mantle.

  • Charge the flask with methoxyacetic acid (1.0 eq), 1-hexanol (1.5-2.0 eq), and toluene (approx. 2 mL per mmol of methoxyacetic acid).

  • With vigorous stirring, slowly add the acid catalyst. For H₂SO₄, use a catalytic amount (e.g., 1-2 mol%). For p-TsOH, use approximately 5 mol%.

Reaction and Work-up:

  • Heat the mixture to reflux. The temperature will be determined by the boiling point of the toluene azeotrope.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 3-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude Hexyl 2-methoxyacetate by vacuum distillation to obtain the final product.

Fischer_Esterification_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: - Methoxyacetic Acid - 1-Hexanol - Toluene B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Azeotropic Removal of Water via Dean-Stark Trap C->D E Cool & Quench D->E F Liquid-Liquid Extraction & Wash E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Vacuum Distillation H->I

Caption: Workflow for Fischer-Speier Esterification.

Methodology 2: Transesterification

Transesterification is the process of converting one ester into another by exchanging the alkoxy group.[6] For this synthesis, a readily available, simple ester like methyl 2-methoxyacetate would be reacted with 1-hexanol to yield Hexyl 2-methoxyacetate and methanol. This reaction can be catalyzed by either acids or bases.

Causality and Experimental Choices

Base-Catalyzed Transesterification: This is often more efficient than the acid-catalyzed route. The mechanism involves the nucleophilic attack of an alkoxide (e.g., hexoxide, formed by deprotonating 1-hexanol with a base like sodium methoxide) on the carbonyl carbon of the starting ester.[6] This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion and forming the desired product. The reaction is driven to completion by using an excess of 1-hexanol and often by removing the lower-boiling alcohol byproduct (methanol) via distillation.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol (1-hexanol) then attacks the activated carbonyl, leading to a tetrahedral intermediate and subsequent elimination of the original alcohol (methanol).[6] This approach is also an equilibrium process requiring strategies to shift the reaction towards the products.

Detailed Experimental Protocol: Base-Catalyzed Transesterification

Materials:

  • Methyl 2-methoxyacetate (98%)

  • 1-Hexanol (98%)

  • Sodium Methoxide (NaOMe) or other strong base

  • Dilute Hydrochloric Acid (HCl) for neutralization

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Reactor Setup:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, add 1-hexanol (typically used in excess, acting as both reactant and solvent).

  • Carefully add a catalytic amount of sodium methoxide (e.g., 5-10 mol%).

  • Add methyl 2-methoxyacetate (1.0 eq) to the mixture.

Reaction and Work-up:

  • Heat the mixture to a moderate temperature (e.g., 60-80°C). If desired, a distillation head can be used to slowly remove the methanol byproduct, driving the equilibrium.

  • Monitor the reaction progress using TLC or GC analysis. The reaction is often complete within 2-4 hours.

  • Cool the reaction mixture and carefully neutralize the catalyst with dilute HCl.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Transesterification_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: - Methyl 2-methoxyacetate - 1-Hexanol (Excess) B Add Base Catalyst (e.g., NaOMe) A->B C Heat Mixture (60-80°C) B->C D Optional: Distill off Methanol Byproduct C->D E Cool & Neutralize D->E F Extraction & Wash E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Vacuum Distillation H->I

Caption: Workflow for Base-Catalyzed Transesterification.

Alternative and "Greener" Catalytic Systems

While effective, traditional acid and base catalysts can lead to purification challenges and waste generation. Modern catalysis offers more sustainable alternatives.

  • Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst) and zeolites can replace liquid acids like H₂SO₄.[2][7][8] Their primary advantage is ease of separation; the catalyst is simply filtered off post-reaction, simplifying the work-up and allowing for catalyst recycling.[8] For instance, a study on the synthesis of 2-ethylhexyl acetate via transesterification found that a strongly acidic cation-exchange resin provided a product yield of over 90%.[7][9]

  • Enzymatic Catalysis: Lipases offer a highly selective and environmentally benign alternative to chemical catalysts.[2] These biocatalysts operate under very mild conditions (near room temperature and neutral pH), which is ideal for complex substrates that may be sensitive to harsh acidic or basic environments.

Performance Comparison

The choice of synthetic route depends on a trade-off between several key performance indicators. The following table provides a comparative summary based on typical results for these reaction classes.

ParameterFischer-Speier EsterificationBase-Catalyzed TransesterificationHeterogeneous Catalysis (Resin)
Typical Yield 65-90%85-98%80-95%
Purity (Post-Distillation) >98%>98%>98%
Reaction Time 3-8 hours2-4 hours4-12 hours
Temperature 80-120°C (Reflux)60-80°C80-120°C
Catalyst H₂SO₄, p-TsOHNaOMe, K₂CO₃Ion-Exchange Resin (e.g., NKC-9)[7]
Key Advantages Low-cost starting materialsFaster reaction, higher yieldsEasy catalyst removal, recyclable
Key Disadvantages Harsh conditions, difficult work-upMore expensive starting esterSlower reaction, potential catalyst deactivation
Environmental Impact High (acidic waste)Moderate (base neutralization)Low (minimal waste)

Safety and Handling of Key Reagents

Scientific integrity demands a rigorous approach to safety. Researchers must handle all chemicals with appropriate precautions.

  • Methoxyacetic Acid: This compound is corrosive and causes severe skin and eye burns.[10][11] Crucially, it is classified as a substance that may damage fertility or the unborn child (Reproductive Toxicity 1B).[11][12] All handling must be performed in a chemical fume hood using personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[10][13]

  • 1-Hexanol: A flammable liquid and vapor. It can cause skin and eye irritation. Standard PPE should be worn.

  • Strong Acids (H₂SO₄) & Bases (NaOMe): Highly corrosive materials that can cause severe burns.[13] Handle with extreme care, using appropriate PPE and ensuring immediate access to an eyewash station and safety shower.

Conclusion and Recommendations

For the synthesis of Hexyl 2-methoxyacetate, there is no single "best" method; the optimal choice is contingent on the specific needs of the laboratory or production facility.

  • For cost-effective, large-scale synthesis where starting material cost is the primary driver, Fischer-Speier Esterification remains a viable, albeit environmentally taxing, option. Its reliance on inexpensive bulk chemicals (methoxyacetic acid and 1-hexanol) is its main advantage.

  • For high-yield, rapid, small-to-medium scale synthesis, Base-Catalyzed Transesterification is often superior. It typically proceeds faster and under milder conditions, resulting in higher yields, provided the starting methyl 2-methoxyacetate is readily available.

  • For sustainable and environmentally conscious synthesis, utilizing a Heterogeneous Solid Acid Catalyst is the recommended approach. While potentially requiring longer reaction times, the simplified work-up, elimination of corrosive liquid waste, and ability to recycle the catalyst make it an excellent choice for green chemistry initiatives and process optimization.

This guide serves as a foundational tool for decision-making. It is imperative for researchers to perform their own optimization experiments to fine-tune reaction conditions for their specific equipment and purity requirements.

References

  • RSC Publishing.

  • Catalysis Science & Technology (RSC Publishing).

  • Thermo Fisher Scientific.

  • Chemical Synthesis Database.

  • Master Organic Chemistry.

  • Cole-Parmer.

  • Benchchem.

  • TCI Chemicals.

  • Merck Millipore.

  • Patsnap Eureka.

  • LGC Standards.

  • OperaChem.

  • Master Organic Chemistry.

  • Organic Chemistry Portal.

  • Organic Syntheses.

  • Sigma-Aldrich.

  • PMC - NIH.

  • PMC.

  • Benchchem.

  • Angene Chemical.

  • Thoreauchem.

  • PubChem - NIH.

  • Asian Journal of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Osaka University.

  • Google Patents.

  • ResearchGate.

  • Benchchem.

  • Leffingwell & Associates.

  • The Royal Society of Chemistry.

  • PMC.

  • Hokkaido University.

  • ResearchGate.

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Safety & Regulatory Compliance

Safety

Hexyl 2-methoxyacetate proper disposal procedures

As a Senior Application Scientist, I understand that in drug development and synthetic research, chemical disposal is not merely a regulatory afterthought—it is a critical extension of your experimental workflow. Imprope...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that in drug development and synthetic research, chemical disposal is not merely a regulatory afterthought—it is a critical extension of your experimental workflow. Improper disposal of organic intermediates like Hexyl 2-methoxyacetate can lead to dangerous cross-reactions, compromised laboratory air quality, and severe regulatory penalties.

This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of Hexyl 2-methoxyacetate, ensuring your laboratory maintains the highest standards of operational safety and environmental compliance.

Chemical Profiling and Risk Causality

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the waste. Hexyl 2-methoxyacetate is an organic ester/ether compound. Because its molecular structure consists entirely of carbon, hydrogen, and oxygen, it fundamentally dictates how it must be segregated during disposal.

Table 1: Physicochemical & Hazard Profile of Hexyl 2-methoxyacetate

Property / AttributeValue / DesignationCausality for Disposal Operations
CAS Number 145747-16-6Serves as the unique identifier required for accurate EPA/RCRA waste manifesting (1)[1].
Molecular Formula C₉H₁₈O₃The complete absence of halogens dictates mandatory routing to the non-halogenated waste stream.
Molecular Weight 174.24 g/mol Influences vapor density; vapors are heavier than air and can accumulate in unventilated Satellite Accumulation Areas (SAAs).
GHS Hazard Codes H302, H315, H319, H335The presence of H335 (respiratory irritation) mandates that all open-container transfers occur strictly within a certified fume hood (1)[1].
Signal Word WarningRequires standard hazardous waste labeling and secondary containment protocols.

Waste Segregation Logic: The Mechanistic "Why"

The fundamental rule of organic waste disposal is segregation based on elemental composition and chemical reactivity.

Why Non-Halogenated? Hexyl 2-methoxyacetate must be collected in the Non-Halogenated Organic Waste stream (2)[2]. When incinerated by licensed facilities, non-halogenated compounds break down cleanly into carbon dioxide and water. If you accidentally mix this chemical with halogenated solvents (e.g., dichloromethane or chloroform), the entire container must be treated as halogenated waste. Halogenated waste requires specialized, high-temperature incineration with expensive alkaline scrubbers to prevent the release of toxic hydrogen halides (HX gas) and dioxins. Mixing them unnecessarily inflates disposal costs and environmental burden.

Chemical Incompatibilities: Never mix Hexyl 2-methoxyacetate with strong inorganic acids (e.g., nitric acid, sulfuric acid) or strong oxidizers (3)[3]. The ester linkage is susceptible to exothermic hydrolysis, and the ether moiety can form explosive peroxides under strong oxidative stress. This can lead to rapid gas evolution and catastrophic container rupture within your SAA.

G Start Hexyl 2-methoxyacetate Waste Generation CheckHalogen Contains Halogenated Co-solvents? (e.g., DCM) Start->CheckHalogen HalogenStream Halogenated Waste Stream CheckHalogen->HalogenStream Yes CheckReactive Contains Acids, Bases, or Oxidizers? CheckHalogen->CheckReactive No Incineration Licensed Incineration Facility HalogenStream->Incineration ReactiveStream Specialized / Reactive Waste Stream CheckReactive->ReactiveStream Yes NonHalogenStream Non-Halogenated Organic Waste Stream CheckReactive->NonHalogenStream No ReactiveStream->Incineration NonHalogenStream->Incineration

Figure 1: Decision matrix for routing Hexyl 2-methoxyacetate into laboratory waste streams.

Self-Validating Disposal Protocol

To guarantee safety, execute the following step-by-step methodology. Each phase includes a Validation Checkpoint to ensure the system remains stable and compliant.

Phase 1: Container Selection and Pre-Validation
  • Select an Appropriate Receptacle: Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle. These materials prevent solvent permeation and degradation.

  • Affix Documentation Early: Before adding the first drop of waste, attach a compliant "Hazardous Waste" label. Explicitly write "Hexyl 2-methoxyacetate" and check the "Flammable/Combustible" and "Toxic" hazard boxes. Do not use chemical abbreviations (4)[4].

Validation Checkpoint: Visually inspect the interior of the empty container. It must be completely dry. Residual water can initiate slow hydrolysis of the ester bond, altering the waste's chemical profile over time.

Phase 2: Active Transfer Operations
  • Establish Engineering Controls: Move the waste container into a certified chemical fume hood. Ensure the sash is pulled down to the operational level to mitigate the H335 respiratory irritation hazard.

  • Don Appropriate PPE: Equip standard nitrile laboratory gloves, a flame-resistant lab coat, and ANSI-approved safety goggles.

  • Execute Transfer: Use a grounded funnel to pour the Hexyl 2-methoxyacetate into the container slowly. This prevents splashing (H319 eye hazard) and minimizes aerosolization.

Validation Checkpoint: Observe the liquid during transfer. It should remain a clear, single-phase liquid without bubbling, fuming, or gas evolution. Feel the exterior of the container with a gloved hand; it must remain at ambient temperature. Any localized heating indicates an incompatible cross-reaction.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Seal the Container: Secure the PTFE-lined cap tightly. The container must be "vapor tight" and "spill proof" when not actively receiving waste (2)[2].

  • Secondary Containment: Place the sealed container into a secondary containment tray within your designated SAA.

  • EHS Manifesting: Once the container reaches 90% capacity, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Validation Checkpoint: Gently invert the sealed container (if safe and small enough) to verify the integrity of the cap seal. No liquid or vapor odor should escape.

Emergency Spill Management

In the event of an operational failure resulting in a spill of Hexyl 2-methoxyacetate:

  • Isolate: Immediately evacuate unnecessary personnel from the immediate vicinity and increase room ventilation.

  • Contain: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized chemical spill pads). Never use combustible materials like sawdust.

  • Collect: Sweep the saturated absorbent into a solid hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the affected surface with a mild detergent and water solution to remove residual organic films, then dispose of the wipes in the solid waste container.

References

  • MilliporeSigma.
  • Division of Research Safety. "Non-halogenated Organic Solvents - Standard Operating Procedure". University of Illinois.
  • Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents". University of Louisville.
  • Technical Support Center.

Sources

Handling

Personal protective equipment for handling Hexyl 2-methoxyacetate

Comprehensive Safety and Operational Guide for Handling Hexyl 2-methoxyacetate As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory researchers on optimizing both the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Hexyl 2-methoxyacetate

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory researchers on optimizing both the safety and efficacy of their chemical workflows. Hexyl 2-methoxyacetate (CAS: 145747-16-6) is a specialized ester utilized in various synthetic and analytical applications. However, its molecular structure—combining a lipophilic hexyl chain with a reactive methoxyacetate head—presents specific occupational hazards.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling protocols, and disposal strategies, ensuring your lab operates at the highest safety standards while building a foundation of operational trust.

Mechanistic Hazard Profile

To select the correct PPE, we must first understand why the chemical is hazardous. According to standardized safety data, Hexyl 2-methoxyacetate carries several critical GHS hazard statements[1]:

  • H302 (Harmful if swallowed): The compound can undergo rapid enzymatic hydrolysis in the body, releasing methoxyacetic acid, a known systemic toxicant.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic hexyl tail allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed, the ester and ether oxygens disrupt cellular membranes via hydrogen bonding, leading to localized inflammation and contact dermatitis[1].

  • H335 (May cause respiratory irritation): Its vapor pressure at room temperature is sufficient to cause irritation to the mucosal lining of the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix & Causality

A common point of failure in laboratory safety is the over-reliance on standard disposable nitrile gloves for all organic solvents. For esters like Hexyl 2-methoxyacetate, nitrile is fundamentally incompatible for prolonged contact. The ester molecules intercalate between the butadiene-acrylonitrile polymer chains, increasing free volume, causing rapid swelling, and drastically reducing breakthrough time.

Instead, Butyl rubber (isobutylene-isoprene copolymer) is required. Its densely packed, highly cross-linked structure resists solvation by oxygenated solvents. While highly specific permeation data for the methoxy-derivative is rare, we utilize hexyl acetate as a structural and functional proxy; both are aliphatic esters that exhibit nearly identical polymer solvation behaviors[2].

Table 1: Quantitative Glove Compatibility Matrix for Hexyl 2-methoxyacetate

Glove MaterialMinimum ThicknessBreakthrough TimePermeation LevelRecommendation & Mechanistic Causality
Butyl Rubber ≥ 0.7 mm> 480 minutesLevel 6Optimal for prolonged contact. High cross-linking resists ester/ether permeation[2].
Nitrile Rubber ≥ 0.4 mm~ 30 minutesLevel 2Splash protection only. Polymer rapidly degrades and swells upon continuous contact,[2].
Natural Latex N/A< 10 minutesLevel 0Not Recommended. Highly permeable to organic esters; offers no chemical barrier.

Additional Required PPE:

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Do not use standard safety glasses, as they lack the facial seal required to prevent vapor-induced eye irritation (H319).

  • Respiratory Protection: If handled outside a fume hood or if aerosol/mist formation occurs, use a half-mask respirator equipped with a Type A filter (Brown color code) designed for organic vapors with a boiling point >65°C[2].

  • Body Protection: A fully buttoned, flame-resistant lab coat and closed-toe shoes.

Operational Protocol: Step-by-Step Handling

Trustworthy protocols are built on self-validating systems. Follow this sequence to ensure zero-exposure handling:

  • System Verification: Ensure the chemical fume hood is operational with a verified face velocity of 0.4–0.6 m/s.

  • PPE Donning & Inspection: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don chemical splash goggles and a lab coat.

  • Preparation: Place a secondary containment tray (polypropylene or Teflon) inside the fume hood to catch any potential drips or micro-spills.

  • Transfer Execution: Use a glass or PTFE syringe/pipette for volumetric transfer. Avoid pouring directly from the source bottle to minimize vapor displacement and splash risk.

  • Decontamination: Immediately cap the source bottle. Wipe the exterior of the transfer vessels with a compatible, fast-evaporating solvent (e.g., a small amount of ethanol) before removing them from the hood.

Workflow Visualization

The following diagram illustrates the logical progression of routine handling and emergency spill response.

PPE_Workflow N1 1. Risk Assessment Identify H-Statements N2 2. PPE Selection Butyl Gloves & Type A Respirator N1->N2 N3 3. Fume Hood Operation Maintain Face Velocity N2->N3 N4 4. Spill Event Detected? N3->N4 N5 5a. Spill Response Evacuate & Absorb N4->N5 Yes (Accidental Release) N6 5b. Standard Disposal Seal in Secondary Containment N4->N6 No (Routine Completion) N5->N6 Waste Collected N7 6. Decontamination Doff PPE & Wash N6->N7

Figure 1: SOP and Spill Response Workflow for Hexyl 2-methoxyacetate Handling.

Spill Response and Disposal Plan

In the event of a release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

Spill Containment Protocol:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don Emergency PPE: If the spill is outside the hood, donning a Type A respirator and fresh butyl rubber gloves is mandatory before approaching the spill zone[2].

  • Absorb: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads).

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a sealable, hazardous waste container (preferably high-density polyethylene, HDPE).

Waste Disposal Strategy: Hexyl 2-methoxyacetate must be treated as hazardous organic waste.

  • Segregation: Do not mix with strong oxidizing agents, strong acids, or strong bases, as this can trigger dangerous exothermic reactions.

  • Labeling: Label the container clearly with "Hazardous Waste: Hexyl 2-methoxyacetate (Contains Esters), H302, H315, H319."

  • Destruction: Dispose of via a licensed hazardous waste contractor. The standard and preferred method of destruction for this class of chemical is controlled incineration with effluent gas scrubbing.

References

  • Title: Hexyl 2-methoxyacetate | 145747-16-6 - MilliporeSigma Source: sigmaaldrich.com URL: 1

  • Title: Glove Selection Guide & Chemical Resistance Source: wsu.edu URL:

  • Title: Safety Data Sheet: Hexyl acetate - Carl ROTH Source: carlroth.com URL: 2

Sources

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